Fenoxycarb-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
307.29 g/mol |
IUPAC Name |
ethyl N-[2-[4-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i3+1,4+1,5+1,6+1,7+1,15+1 |
InChI Key |
HJUFTIJOISQSKQ-GPRCWHICSA-N |
Isomeric SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Canonical SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Fenoxycarb-13C6 in Modern Research: An In-depth Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Application of Isotopically Labeled Fenoxycarb
This technical guide delves into the critical function of Fenoxycarb-13C6 in contemporary research, providing a detailed resource for professionals in the fields of analytical chemistry, environmental science, and metabolic studies. This compound, the isotopically labeled form of the insect growth regulator Fenoxycarb, serves as an indispensable tool for ensuring accuracy and precision in the quantification of its unlabeled counterpart and for elucidating its metabolic fate.
Core Function: An Internal Standard for Precise Quantification
In analytical research, particularly in studies involving complex matrices such as food, soil, and water, the primary function of this compound is to act as an internal standard for chromatography-mass spectrometry (MS) techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis.
By introducing a known quantity of this compound into a sample prior to preparation and analysis, researchers can effectively compensate for variations that may occur during the experimental workflow. These variations can include sample loss during extraction and cleanup, matrix effects that suppress or enhance the analyte signal, and fluctuations in instrument performance. Because this compound is chemically identical to Fenoxycarb, it behaves similarly throughout the analytical process. However, its increased mass due to the six Carbon-13 isotopes allows it to be distinguished from the native analyte by the mass spectrometer. This enables the calculation of a response ratio between the analyte and the internal standard, leading to more accurate and reliable quantification.
| Property | Value | Source |
| Chemical Formula | C₁₁¹³C₆H₁₉NO₄ | |
| Molecular Weight | 307.34 g/mol | PubChem |
| Isotopic Enrichment | ≥99% ¹³C | Supplier Data |
| Chemical Purity | ≥98% | Supplier Data |
| Appearance | White to off-white solid | |
| Solubility in Water | 6 mg/L at 20°C (for unlabeled) | PubChem |
Key Research Applications
The use of this compound is paramount in several key areas of research:
-
Environmental Monitoring: To accurately quantify Fenoxycarb residues in environmental samples such as soil, water, and sediment, helping to assess its environmental fate and potential impact.
-
Food Safety and Residue Analysis: For the precise measurement of Fenoxycarb residues in agricultural products to ensure compliance with regulatory limits.
-
Metabolic Studies: To trace the metabolic pathways of Fenoxycarb in organisms, identifying and quantifying its metabolites to understand its biotransformation and toxicokinetics.
-
Toxicology Research: In studies investigating the toxic effects of Fenoxycarb, this compound allows for accurate dose-response assessments.
Experimental Protocols
A typical workflow for the analysis of Fenoxycarb in a food matrix using this compound as an internal standard involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.
Sample Preparation (QuEChERS Method for Fruit Matrix)
This protocol is a general guideline and may require optimization for specific fruit types.
-
Homogenization: Weigh 10-15 g of a representative portion of the fruit sample into a blender and homogenize until a uniform consistency is achieved.
-
Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of this compound standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and for high-sugar matrices, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for the specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute Fenoxycarb.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Fenoxycarb | 302.1 | 88.0 | 116.2 |
| This compound | 308.1 | 94.0 | 122.2 |
Note: The specific product ions for this compound will be shifted by +6 Da from the unlabeled compound, assuming the fragmentation does not involve the loss of the labeled carbon atoms. These transitions should be empirically determined and optimized.
Visualizing Key Pathways and Workflows
To further elucidate the role and context of this compound in research, the following diagrams illustrate the analytical workflow, Fenoxycarb's mode of action, and its potential metabolic fate.
Caption: Workflow for Fenoxycarb analysis using this compound as an internal standard.
Caption: Simplified signaling pathway of Fenoxycarb as a juvenile hormone (JH) agonist in insects.
Caption: Conceptual metabolic and degradation pathways of Fenoxycarb.
Conclusion
This compound is an essential tool for researchers requiring high-quality, reliable data on the presence and behavior of Fenoxycarb in various matrices. Its application as an internal standard in LC-MS/MS methods significantly enhances the accuracy and precision of quantification, which is crucial for regulatory compliance, environmental assessment, and toxicological studies. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field, enabling them to implement robust and effective analytical strategies.
References
An In-depth Technical Guide to Fenoxycarb-13C6: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Fenoxycarb-13C6, an isotopically labeled form of the insect growth regulator Fenoxycarb. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Chemical Properties
This compound is a stable isotope-labeled analog of Fenoxycarb, where six carbon atoms in the phenyl ring have been replaced with Carbon-13 isotopes. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical techniques. The physical and chemical properties of this compound are summarized below, alongside the properties of its unlabeled counterpart for comparison.
Table 1: General and Chemical Properties of this compound and Fenoxycarb
| Property | This compound | Fenoxycarb (unlabeled) |
| IUPAC Name | ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate-d6 | ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate[1][2] |
| CAS Number | Not explicitly available, 72490-01-8 for unlabeled[1][2][3] | 72490-01-8 |
| Molecular Formula | ¹³C₆C₁₁H₁₉NO₄ | C₁₇H₁₉NO₄ |
| Molecular Weight | 307.29 g/mol | 301.34 g/mol |
| Canonical SMILES | CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
| InChI Key | HJUFTIJOISQSKQ-UHFFFAOYSA-N | HJUFTIJOISQSKQ-UHFFFAOYSA-N |
| Appearance | White crystalline solid | White crystalline solid |
| Purity | ≥ 98.0% | Analytical standard grade available |
| Isotopic Enrichment | ≥ 99% ¹³C | Not Applicable |
| Stability | Stable for ≥ 1 year under recommended storage | Stable under recommended storage conditions |
Table 2: Solubility and Physical Constants of Fenoxycarb
| Property | Value | Conditions |
| Water Solubility | 6.00 mg/L | at 20 °C |
| Solubility in Organic Solvents | Soluble in ethanol (510 g/L), acetone (770 g/L), toluene (630 g/L), n-octanol (130 g/L) | at 25 °C |
| Slightly soluble in n-hexane (5.3 g/L) | at 25 °C | |
| Melting Point | 53-54 °C | Not specified |
| Vapor Pressure | 0.0078 mPa | at 20 °C |
| Octanol-Water Partition Coefficient (logP) | 4.3010 | Not specified |
Chemical Structure
The chemical structure of Fenoxycarb consists of a carbamate functional group linked to a phenoxyphenoxy ethyl moiety. In this compound, six carbon atoms on one of the phenyl rings are substituted with ¹³C isotopes.
Caption: Chemical structure of this compound.
Experimental Protocols
While the specific synthesis protocol for this compound is proprietary to the manufacturers, a general synthesis for unlabeled Fenoxycarb has been described. A plausible route for the labeled compound would involve the use of a ¹³C₆-labeled precursor. A general multi-step synthesis for Fenoxycarb is as follows:
-
Etherification: 4-phenoxyphenol is reacted with 2-chloroethylamine to form the intermediate, 2-(4-phenoxyphenoxy)ethylamine.
-
Carbamate Formation: The intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to yield Fenoxycarb. This reaction is typically performed in an organic solvent like dichloromethane under anhydrous conditions.
For the synthesis of this compound, a potential starting material would be [¹³C₆]-phenol, which can be used to synthesize the labeled 4-phenoxyphenol precursor.
A common application for this compound is as an internal standard in the quantification of Fenoxycarb residues in various matrices. A typical workflow for such an analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is outlined below.
Workflow for Fenoxycarb Residue Analysis
Caption: General workflow for the analysis of Fenoxycarb residues.
Detailed Experimental Steps:
-
Sample Preparation: A representative sample (e.g., fruit, vegetable, or soil) is homogenized. A known amount of this compound internal standard is added to the homogenized sample.
-
Extraction: The target analyte and the internal standard are extracted from the matrix using an organic solvent such as acetone or methanol.
-
Partitioning: The extract is then subjected to liquid-liquid partitioning, for instance, with dichloromethane, to separate the analytes from water-soluble components.
-
Cleanup: To remove interfering matrix components, the extract is purified using column chromatography, commonly with a Florisil stationary phase.
-
Analysis: The purified extract is concentrated and analyzed by a suitable instrumental technique, such as High-Performance Liquid Chromatography coupled with a Mass Spectrometer (HPLC-MS) or a UV detector. Quantification is achieved by comparing the signal of the native Fenoxycarb to that of the known concentration of the this compound internal standard.
A fast HPLC method has also been developed for the determination of Fenoxycarb in veterinary shampoo using a fused-core column. This method involves sample dilution with the mobile phase followed by direct injection into the HPLC system.
Applications
This compound is primarily used as an internal standard in analytical laboratories for the accurate quantification of Fenoxycarb in environmental and biological samples. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. This is crucial for regulatory monitoring of pesticide residues in food and the environment.
References
Fenoxycarb-13C6: A Technical Guide to Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Fenoxycarb-13C6, a stable isotope-labeled internal standard essential for robust quantitative analysis in research and development. This document details the quality attributes of this compound, outlines the methodologies for its characterization, and illustrates a typical workflow for its quality assessment.
Core Concepts: Isotopic Enrichment and Chemical Purity
In the context of stable isotope-labeled compounds such as this compound, it is critical to differentiate between chemical purity and isotopic enrichment.
-
Chemical Purity: This refers to the percentage of the material that is the desired chemical compound, irrespective of its isotopic composition. High chemical purity is crucial to avoid interference from impurities in analytical assays.
-
Isotopic Enrichment: This quantifies the percentage of the labeled compound in which the carbon atoms at the labeled positions are indeed the 13C isotope. High isotopic enrichment is vital for maximizing the signal-to-noise ratio and minimizing contributions from the naturally occurring unlabeled (12C) compound in sensitive mass spectrometry-based assays. This compound is the 13C labeled version of Fenoxycarb and is primarily used as a tracer for quantitation in drug development.[1]
Quantitative Data for this compound
The quality of this compound is paramount for its application as an internal standard. The following table summarizes the typical specifications for the chemical purity and isotopic enrichment of commercially available this compound.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98.00% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥99% 13C | Mass Spectrometry (MS) |
Data sourced from a representative Certificate of Analysis for [13C6]-Fenoxycarb.[2]
Experimental Protocols
Accurate determination of chemical purity and isotopic enrichment requires specific and validated analytical methodologies.
Determination of Chemical Purity by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Ultraviolet-Visible (UV) or Mass Spectrometry (MS) detector, is the standard method for assessing the chemical purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV-Visible (UVD) or Mass Spectrometry (MS) detector
Procedure:
-
Standard and Sample Preparation: A certified reference standard of unlabeled Fenoxycarb is used to establish the retention time and response. A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions: A gradient elution is typically employed to separate this compound from any potential impurities.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or by MS in Selected Ion Monitoring (SIM) mode.
-
-
Data Analysis: The chromatogram is analyzed to identify the peak corresponding to this compound. The area of this peak is compared to the total area of all peaks in the chromatogram to calculate the chemical purity as a percentage.
Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is the definitive technique for determining the isotopic enrichment of 13C-labeled compounds.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Infusion: A dilute solution of this compound is directly infused into the mass spectrometer.
-
Mass Spectral Acquisition: The mass spectrum is acquired in full scan mode over a mass range that includes the molecular ions of both unlabeled Fenoxycarb (C17H19NO4) and this compound ([13C6]C11H19NO4).
-
Data Analysis: The relative intensities of the molecular ion peaks corresponding to the fully labeled compound (M+6) and any less-labeled variants (M+5, M+4, etc.) are measured. The isotopic enrichment is calculated based on the abundance of the M+6 ion relative to the sum of all isotopic variants.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the quality control of this compound and a conceptual signaling pathway where such a labeled compound might be used as a tracer.
Caption: Quality control workflow for this compound.
Caption: Use of this compound in a quantitative assay.
References
Fenoxycarb-¹³C₆ as a Tracer in Metabolic Studies: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the principles and methodologies for using Fenoxycarb-¹³C₆ as a tracer in metabolic studies. Due to the limited availability of public data on Fenoxycarb-¹³C₆, this document outlines a framework based on the known properties of Fenoxycarb and established principles of isotope tracer studies.
Introduction to Fenoxycarb and Isotope Tracers
Fenoxycarb is a carbamate insecticide that functions as an insect growth regulator.[1] It mimics the action of juvenile hormone, disrupting the developmental processes of insects, such as molting and metamorphosis.[2][3] Understanding the metabolic fate of Fenoxycarb in target and non-target organisms is crucial for assessing its efficacy, environmental impact, and potential toxicological risks.
Isotopically labeled compounds, such as Fenoxycarb-¹³C₆, are invaluable tools in metabolic research. By replacing six of the carbon atoms in the Fenoxycarb molecule with the stable isotope ¹³C, researchers can differentiate the administered compound and its metabolites from endogenous molecules. This allows for precise tracking, identification, and quantification of metabolic products, providing a clear picture of the metabolic pathways.[4][5]
Key Properties of Fenoxycarb:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₄ | |
| Molecular Weight | 301.34 g/mol | |
| Water Solubility | 6.00 mg/L at 20 °C | |
| Mechanism of Action | Juvenile hormone mimic |
Proposed Metabolic Pathways of Fenoxycarb
Based on the chemical structure of Fenoxycarb (an aromatic ether and a carbamate ester), its metabolism is likely to proceed through several key reactions:
-
Ester Hydrolysis: The carbamate ester linkage is a primary target for hydrolysis, leading to the cleavage of the molecule.
-
Ether Cleavage: The ether bonds in the phenoxyphenoxy group may be cleaved.
-
Hydroxylation: The aromatic rings are susceptible to hydroxylation.
-
Conjugation: The resulting metabolites can be further conjugated with endogenous molecules like sugars or sulfates to facilitate excretion.
The following diagram illustrates a proposed metabolic pathway for Fenoxycarb.
Caption: Proposed metabolic pathway of Fenoxycarb.
Experimental Design for a Metabolic Study Using Fenoxycarb-¹³C₆
A typical metabolic study using Fenoxycarb-¹³C₆ would involve the following steps:
-
Synthesis of Fenoxycarb-¹³C₆: The synthesis would involve incorporating six ¹³C atoms into the phenoxy rings of the molecule. This would likely be achieved by starting with ¹³C₆-labeled phenol.
-
Dosing and Sample Collection: The labeled compound is administered to the model organism (e.g., insects, rodents, or in vitro systems like cell cultures or microsomes). Samples such as urine, feces, blood, and tissues are collected at various time points.
-
Sample Preparation: Samples are processed to extract the parent compound and its metabolites. This may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Analysis by LC-MS/MS: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratios of Fenoxycarb-¹³C₆ and its expected ¹³C-labeled metabolites.
-
Data Analysis and Pathway Elucidation: The data from the LC-MS/MS analysis is used to identify and quantify the metabolites and to reconstruct the metabolic pathway.
The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for a Fenoxycarb-¹³C₆ metabolic study.
Analytical Methodologies
The primary analytical technique for a Fenoxycarb-¹³C₆ tracer study is LC-MS/MS. This method offers high sensitivity and selectivity, allowing for the detection and quantification of low levels of the labeled compound and its metabolites in complex biological matrices.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of water and acetonitrile with formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Mass of Fenoxycarb-¹³C₆ |
| Product Ions (Q3) | Specific fragment ions of Fenoxycarb-¹³C₆ |
Hypothetical Quantitative Data
The following tables present hypothetical data from a study investigating the metabolism of Fenoxycarb-¹³C₆ in a model organism.
Table 1: Pharmacokinetic Parameters of Fenoxycarb-¹³C₆ in Plasma
| Parameter | Value |
| Cmax (ng/mL) | 500 |
| Tmax (hr) | 2 |
| AUC (ng*hr/mL) | 2500 |
| Half-life (hr) | 8 |
Table 2: Distribution of Radioactivity (% of Administered Dose) 24 hours Post-Dose
| Sample | % of Dose |
| Urine | 60 |
| Feces | 30 |
| Tissues | 5 |
| Carcass | 5 |
Table 3: Metabolite Profile in Urine (% of Total Radioactivity)
| Metabolite | % of Total |
| Parent Fenoxycarb-¹³C₆ | 5 |
| Hydrolyzed Metabolite | 40 |
| Hydroxylated Metabolite | 25 |
| Conjugated Metabolites | 30 |
Logical Framework for Isotope Tracer Studies
The use of a stable isotope-labeled tracer like Fenoxycarb-¹³C₆ provides a definitive way to trace the metabolic fate of the compound. The logic behind this approach is illustrated in the diagram below.
References
Environmental Fate and Degradation of Fenoxycarb-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxycarb, a carbamate ester insecticide, acts as an insect growth regulator by mimicking the action of juvenile hormone, disrupting the molting and development of various insect pests.[1] Its application in agriculture and public health necessitates a thorough understanding of its environmental fate and degradation to assess potential ecological risks. This technical guide provides an in-depth overview of the environmental persistence, degradation pathways, and key metabolites of Fenoxycarb. While this document focuses on Fenoxycarb, the environmental fate of Fenoxycarb-13C6 is expected to be comparable, as isotopic labeling is a common technique used in environmental fate studies to trace the molecule and its degradation products without significantly altering its chemical behavior.
Physicochemical Properties and Environmental Mobility
Fenoxycarb is a white crystalline solid with low water solubility and a moderate to strong tendency to bind to soil particles.[2][3] These properties suggest a low potential for leaching into groundwater.[3] Its vapor pressure is low, indicating that volatilization from soil or water surfaces is not a significant dissipation pathway.
Degradation in Environmental Compartments
Fenoxycarb degrades in the environment through a combination of biotic and abiotic processes, with photolysis and microbial degradation being the primary routes. The persistence of Fenoxycarb varies significantly depending on the environmental compartment and conditions.
Degradation in Soil
In the soil environment, Fenoxycarb is generally considered to have low persistence.[4] The primary mechanism of degradation is microbial metabolism. The degradation often follows biphasic kinetics, with an initial rapid primary degradation phase followed by a slower secondary phase.
Table 1: Aerobic and Anaerobic Soil Degradation of Fenoxycarb
| Condition | Half-life (Primary) | Half-life (Secondary) | Reference |
| Aerobic | 6.7 hours | 8.2 months | |
| Anaerobic | 16 days | 8.5 months |
Evidence suggests that Fenoxycarb rapidly breaks down into several minor, non-accumulating components, which are then further degraded to carbon dioxide.
Degradation in Water
The fate of Fenoxycarb in aquatic systems is primarily governed by photolysis. It is stable to hydrolysis across a range of environmentally relevant pH values.
Table 2: Hydrolysis and Photolysis of Fenoxycarb in Water
| Degradation Process | Condition | Half-life | Reference |
| Hydrolysis | pH 5 | 1,406 days | |
| pH 7 | 3,136 days | ||
| pH 9 | 4,101 days | ||
| Aqueous Photolysis | pH 7 | 18-23 days |
Fenoxycarb in the water column can partition to sediment, where it undergoes further degradation. The overall half-life in a combined water-sediment system is on the order of weeks.
Degradation Pathways
The degradation of Fenoxycarb proceeds through several pathways, leading to the formation of various transformation products before eventual mineralization to CO2.
Photodegradation Pathway
Under the influence of sunlight, particularly in aqueous environments, Fenoxycarb undergoes photolytic degradation. The primary photoproducts identified are p-phenylphenol and 2-hydroxydibenzofuran.
Caption: Photodegradation pathway of Fenoxycarb in water.
Biotic Degradation Pathway
In soil and sediment, microbial communities play a crucial role in the breakdown of Fenoxycarb. The initial steps likely involve the cleavage of the carbamate and ether linkages, followed by further degradation of the resulting aromatic rings. While specific microbial metabolites are not well-documented in the reviewed literature, the ultimate fate is mineralization to CO2.
Experimental Protocols for Environmental Fate Studies
The assessment of the environmental fate of chemicals like this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The use of 13C-labeled compounds is instrumental in these studies, allowing for the tracing of the parent compound and its transformation products.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is used to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.
Experimental Workflow:
-
Test System: Soil samples are typically collected from relevant agricultural areas. For the test, the soil is sieved and its characteristics (pH, organic carbon content, texture) are determined.
-
Application: A solution of 13C6-Fenoxycarb is applied to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas.
-
Sampling and Analysis: At various time points, soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector to quantify this compound and its degradation products.
-
Mineralization: Evolved 14CO2 (if 14C-labeled substance is used) or, in the case of 13C, enriched CO2 is trapped in a suitable solution and quantified to assess the extent of mineralization.
-
Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted over time to determine degradation rates (DT50 values).
Caption: Experimental workflow for OECD 307 soil degradation study.
Phototransformation of Chemicals in Water (OECD 316)
This guideline is used to determine the rate of direct photolysis of chemicals in water.
Experimental Workflow:
-
Test Solution: A solution of 13C6-Fenoxycarb is prepared in a buffered, purified water.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel to account for any non-photolytic degradation.
-
Sampling: Aliquots of the solution are taken at various time intervals.
-
Analysis: The concentration of 13C6-Fenoxycarb and its phototransformation products in the samples is determined by HPLC-MS or other suitable analytical methods.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the photolysis half-life.
Caption: Experimental workflow for OECD 316 water phototransformation study.
Ready Biodegradability (OECD 301)
A series of methods under OECD 301 are used to screen for the ready biodegradability of chemicals. These tests measure the conversion of the test substance to CO2 or the consumption of oxygen by microorganisms over a 28-day period. A substance is considered readily biodegradable if it meets specific pass levels within a 10-day window.
Conclusion
Fenoxycarb is a non-persistent insecticide in the environment, with its degradation being primarily driven by microbial activity in soil and photolysis in water. The use of isotopically labeled this compound in environmental fate studies, following standardized OECD protocols, allows for a detailed understanding of its degradation kinetics and pathways. The main degradation processes lead to the formation of smaller, less complex molecules that are eventually mineralized to carbon dioxide. This comprehensive understanding of its environmental behavior is crucial for conducting accurate ecological risk assessments and ensuring its safe use in various applications.
References
Technical Guide to the Physical Characteristics of Fenoxycarb-13C6 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Fenoxycarb-13C6 powder. This compound is the isotopically labeled version of Fenoxycarb, an insect growth regulator. While specific experimental data for the 13C6 labeled compound is limited in publicly available literature, the physical properties are expected to be nearly identical to those of unlabeled Fenoxycarb. The substitution of 12C with 13C atoms does not significantly alter the bulk physical properties of the molecule.
Core Physical Properties
This compound is a stable isotope-labeled compound used as an internal standard in analytical chemistry, particularly in residue analysis for environmental and food safety applications.[1] Its physical characteristics are crucial for its proper handling, storage, and application in experimental settings.
Appearance: At room temperature, this compound is a solid.[2][3][4] Sources describe the unlabeled compound as a white to off-white solid or a white crystalline solid.[2] It has also been described as a light brown lumpy powder in its technical form.
Molecular Formula: C₁₇H₁₉NO₄ (with six 13C atoms)
Molecular Weight: Approximately 307.29 g/mol .
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of Fenoxycarb. These values are considered representative for this compound.
| Property | Value | Notes |
| Melting Point | 53-54 °C | |
| Solubility in Water | 6.00 mg/L at 20 °C | |
| Solubility in Organic Solvents | Highly soluble in most organic solvents (250 g/L) such as acetone, chloroform, diethyl ether, ethyl acetate, methanol, and toluene. Slightly soluble in hexane (5 g/L). Also reported as slightly soluble in chloroform and methanol. In DMSO, solubility is 8.33 mg/mL. | Solubilities in g/L at 25°C: ethanol (510), acetone (770), toluene (630), n-hexane (5.3), n-octanol (130). |
| LogP (Octanol-Water Partition Coefficient) | 4.30 | |
| Vapor Pressure | 6.5 x 10⁻⁶ mmHg at 25 °C (estimated) | |
| Density | 1.23 g/cm³ at 20 °C |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
-
Solid Form: The powder is stable for at least one year. Unlabeled Fenoxycarb powder is reported to be stable for over two years when stored below 40°C in a closed container. Recommended storage for the solid is at -20°C for up to 3 years.
-
In Solvent: When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or -20°C for up to 1 month.
-
Hydrolysis: Fenoxycarb is stable to hydrolysis in aqueous solutions at pH 3, 7, and 9 at temperatures up to 50°C.
Experimental Protocols
Detailed experimental protocols for determining the physical characteristics of this compound would follow standard methods for chemical analysis. Below is a generalized workflow.
1. Visual Characterization: The color and physical state are determined by visual inspection at ambient temperature and pressure.
2. Melting Point Determination: A calibrated melting point apparatus is used. A small amount of the powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
3. Solubility Assessment: A known mass of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
4. Stability Studies: To assess thermal and hydrolytic stability, samples of this compound are stored under controlled conditions (e.g., different temperatures and pH values) for a defined period. The purity and concentration of the compound are monitored over time using a stability-indicating analytical method like HPLC.
Diagrams
The following diagrams illustrate a typical experimental workflow for the physical characterization of a chemical powder like this compound.
Caption: Workflow for Physical Characterization of this compound.
References
Fenoxycarb-13C6 vs. Unlabeled Fenoxycarb: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Fenoxycarb-13C6 and its unlabeled counterpart. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary for utilizing these compounds in experimental settings. This guide covers their core differences, physicochemical properties, and applications in analytical and biological research, complete with detailed experimental protocols and visual aids.
Core Differences and Physicochemical Properties
The fundamental distinction between this compound and unlabeled Fenoxycarb lies in the isotopic enrichment of the former. In this compound, six carbon atoms within the phenoxy ring of the molecule have been replaced with the stable, heavier carbon-13 (¹³C) isotope. This isotopic labeling does not alter the chemical reactivity of the molecule but imparts a distinct mass difference, which is the cornerstone of its utility in sensitive analytical techniques.
From a biological perspective, the isotopic labeling in this compound is not expected to significantly alter its interaction with biological systems compared to the unlabeled form. The key physicochemical properties are summarized in the table below.
| Property | Unlabeled Fenoxycarb | This compound |
| Molecular Formula | C₁₇H₁₉NO₄ | ¹³C₆C₁₁H₁₉NO₄ |
| Molecular Weight | ~301.34 g/mol | ~307.34 g/mol |
| Monoisotopic Mass | ~301.1314 g/mol | ~307.1516 g/mol |
| Appearance | White crystalline solid | Not specified, expected to be a solid |
| Melting Point | 53-54 °C | Not specified, expected to be similar to unlabeled |
| Water Solubility | 6 mg/L at 20 °C | Not specified, expected to be similar to unlabeled |
| LogP | 4.3 | Not specified, expected to be similar to unlabeled |
| Isotopic Enrichment | Natural abundance | ≥ 99% ¹³C |
Analytical Applications: Quantitative Analysis using Isotope Dilution Mass Spectrometry
This compound is an ideal internal standard for the quantitative analysis of unlabeled Fenoxycarb in various matrices using isotope dilution mass spectrometry (ID-MS), most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The co-elution of the labeled and unlabeled analogs and their identical ionization efficiencies allow for precise correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1][2][3][4][5]
Experimental Protocol: Quantitative Analysis of Fenoxycarb in a Biological Matrix by LC-MS/MS
This protocol outlines a general procedure for the quantification of Fenoxycarb in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.
Materials:
-
Unlabeled Fenoxycarb standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Biological matrix (e.g., rat plasma)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of unlabeled Fenoxycarb and this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of unlabeled Fenoxycarb by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of the biological matrix sample, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Unlabeled Fenoxycarb: e.g., m/z 302.1 -> 115.1
-
This compound: e.g., m/z 308.1 -> 121.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the unlabeled Fenoxycarb to the this compound internal standard against the concentration of the unlabeled Fenoxycarb standards.
-
Quantify the concentration of Fenoxycarb in the unknown samples using the calibration curve.
-
Workflow Diagram
Biological Activity and Mechanism of Action
Fenoxycarb acts as an insect growth regulator by mimicking the action of juvenile hormone (JH). It binds to the juvenile hormone receptor, preventing the metamorphosis of larvae into adults and disrupting embryogenesis. Interestingly, studies have also revealed that Fenoxycarb can inhibit brassinosteroid (BR) action in plants, suggesting a broader range of biological activity.
The biological activity of this compound is expected to be identical to that of unlabeled Fenoxycarb, as isotopic labeling does not typically alter receptor binding affinity or metabolic pathways.
Experimental Protocol: Competitive Radioligand Binding Assay for Juvenile Hormone Receptor
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of Fenoxycarb for the juvenile hormone receptor (JHR). A radiolabeled JH analog (e.g., [³H]-Methoprene) is used as the radioligand.
Materials:
-
Source of JHR (e.g., insect cell membranes expressing recombinant JHR)
-
Radiolabeled JH analog (e.g., [³H]-Methoprene)
-
Unlabeled Fenoxycarb
-
Unlabeled JH III (for determining non-specific binding)
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Prepare membrane fractions from cells expressing the JHR according to standard protocols. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Membranes + Binding Buffer
-
Non-specific Binding (NSB): Radioligand + Membranes + Excess Unlabeled JH III + Binding Buffer
-
Competition: Radioligand + Membranes + Varying concentrations of unlabeled Fenoxycarb + Binding Buffer
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Fenoxycarb concentration.
-
Determine the IC₅₀ value (the concentration of Fenoxycarb that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Diagrams
Juvenile Hormone Signaling Pathway
Fenoxycarb, as a JH mimic, activates this pathway, leading to the inhibition of metamorphosis.
Brassinosteroid Signaling Pathway Inhibition by Fenoxycarb
Fenoxycarb has been shown to inhibit the brassinosteroid (BR) signaling pathway in plants, leading to phenotypes characteristic of BR-deficient mutants.
Metabolic Studies
Understanding the metabolic fate of Fenoxycarb is crucial for assessing its bioactivity and potential toxicity. In vitro metabolism studies using liver microsomes are a common approach to identify metabolic pathways and potential metabolites.
Experimental Protocol: In Vitro Metabolism of Fenoxycarb using Liver Microsomes
This protocol provides a general framework for studying the in vitro metabolism of Fenoxycarb using liver microsomes from a relevant species (e.g., rat, human).
Materials:
-
Unlabeled Fenoxycarb
-
Liver microsomes (e.g., rat liver microsomes)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., 0.5 mg/mL final protein concentration)
-
Fenoxycarb (e.g., 1 µM final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining Fenoxycarb and identify potential metabolites.
-
Use a full scan or precursor ion scan to screen for potential metabolites, followed by product ion scans to elucidate their structures.
-
-
Data Analysis:
-
Plot the concentration of Fenoxycarb against time to determine the rate of metabolism.
-
Identify and characterize the structures of any detected metabolites based on their mass-to-charge ratios and fragmentation patterns.
-
Conclusion
This compound serves as an indispensable tool for the accurate quantification of unlabeled Fenoxycarb, offering significant advantages in analytical chemistry due to its isotopic purity and co-elution with the native compound. While its biological activity is presumed to be identical to that of unlabeled Fenoxycarb, this guide provides the necessary foundational knowledge and experimental frameworks for researchers to confidently employ both labeled and unlabeled forms in their studies. The detailed protocols and signaling pathway diagrams offer a starting point for investigating the multifaceted biological effects of this insect growth regulator.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Understanding the Mass Shift of Fenoxycarb-13C6 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass shift observed for Fenoxycarb-13C6 in mass spectrometry, a critical aspect for its use as an internal standard in quantitative analytical studies. This document details the underlying principles, experimental considerations, and data interpretation related to the isotopic labeling of Fenoxycarb.
Introduction to Fenoxycarb and Isotopic Labeling
Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator.[1][2] Its chemical formula is C₁₇H₁₉NO₄, with a monoisotopic mass of approximately 301.1314 Da and a molecular weight of about 301.34 g/mol .[1][3] In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. This compound is the stable isotope-labeled analog of Fenoxycarb, where six carbon-12 atoms (¹²C) in the molecule have been replaced with carbon-13 atoms (¹³C). This isotopic substitution results in a molecule that is chemically identical to Fenoxycarb but has a greater mass.
The primary advantage of using this compound as an internal standard is that it co-elutes with the unlabeled analyte (Fenoxycarb) during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, due to its increased mass, it can be distinguished from the native analyte by the mass analyzer, allowing for accurate quantification even in complex matrices.
The Mass Shift of this compound
The mass shift between Fenoxycarb and this compound is a direct consequence of the difference in the mass of ¹²C and ¹³C isotopes. The mass of a ¹²C atom is defined as exactly 12 atomic mass units (amu), while the mass of a ¹³C atom is approximately 13.003355 amu.
Therefore, the replacement of six ¹²C atoms with ¹³C atoms results in a nominal mass increase of 6 Da.
Table 1: Molecular Properties of Fenoxycarb and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) | Mass Shift from Fenoxycarb (Da) |
| Fenoxycarb | C₁₇H₁₉NO₄ | 301.1314 | 301.34 | 0 |
| This compound | ¹³C₆C₁₁H₁₉NO₄ | 307.1515 | 307.38 | +6.0201 |
Note: The exact mass shift is slightly more than 6 Da due to the precise mass difference between ¹³C and ¹²C.
This predictable and well-defined mass shift is the cornerstone of its utility in isotope dilution mass spectrometry.
Mass Spectrometry Analysis of Fenoxycarb and this compound
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are powerful techniques for the analysis of Fenoxycarb. When using this compound as an internal standard, the same analytical method can be applied to both compounds.
Experimental Protocol: LC-MS/MS Analysis
A common approach for the analysis of Fenoxycarb in various matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[4]
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the internal standard solution (this compound). Shake vigorously for 1 minute.
-
Salting Out: Add a mixture of salts, typically magnesium sulfate and sodium chloride, to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube to separate the acetonitrile layer (containing the analytes) from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system or diluted if necessary.
LC-MS/MS Parameters
Table 2: Typical LC-MS/MS Parameters for Fenoxycarb Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Gradient | Start with a high percentage of A, ramp up to a high percentage of B, and then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Fenoxycarb) | m/z 302.1 |
| Precursor Ion (this compound) | m/z 308.1 |
| Product Ions (Fenoxycarb) | m/z 116.1, m/z 88.1 (example transitions) |
| Product Ions (this compound) | m/z 122.1, m/z 94.1 (predicted transitions) |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
dot
References
The Pivotal Role of Fenoxycarb-13C6 in Advancing Insect Growth Regulator Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of Fenoxycarb-13C6 in the study of insect growth regulators (IGRs). As an isotopically labeled internal standard, this compound is instrumental in achieving accurate and precise quantification of the widely used IGR, fenoxycarb. This document details its application in modern analytical methodologies, explores the biochemical pathways it helps to elucidate, and provides comprehensive experimental protocols for its use.
Introduction to Fenoxycarb and the Need for Precise Quantification
Fenoxycarb is a carbamate insecticide that acts as a juvenile hormone analog (JHA), disrupting the normal development and reproduction of various insect pests. It is valued for its specificity and relatively low toxicity to non-target organisms like birds and mammals. However, its potential impact on aquatic invertebrates and its classification as a potential endocrine disruptor necessitate sensitive and accurate monitoring in environmental and food matrices.
Traditional analytical methods for pesticide residue analysis can be hampered by matrix effects, leading to inaccuracies in quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for overcoming these challenges. By incorporating six carbon-13 atoms, this compound is chemically identical to fenoxycarb but has a distinct mass, allowing it to be differentiated by mass spectrometry. This enables the powerful technique of isotope dilution mass spectrometry (IDMS), which corrects for analyte losses during sample preparation and variations in instrument response.
Physicochemical Properties of this compound
The properties of this compound are essentially identical to those of fenoxycarb, with the exception of its molecular weight. This similarity is crucial for its function as an effective internal standard.
| Property | Value |
| Product Number | C4640 |
| Unlabeled CAS Number | 72490-01-8 |
| Molecular Formula | ¹³C₆C₁₁H₁₉NO₄ |
| Molecular Weight | 307.29 g/mol |
| Minimum Purity | 98.00 % |
| Minimum Isotopic Enrichment | 99% ¹³C |
| Appearance | White Crystalline Solid |
| Solubility | Soluble in organic solvents; slightly soluble in hexane. Water solubility: 6.00 mg/L at 20 °C. |
| Stability | Stable for ≥ 1 year under recommended storage conditions (< 40 °C in a closed container). |
Table 1: Physicochemical properties of this compound. Data sourced from Shimadzu Chemistry & Diagnostics.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
Fenoxycarb exerts its insecticidal effects by mimicking the action of juvenile hormone (JH), a key regulator of insect development and metamorphosis. Understanding this pathway is crucial for developing new IGRs and assessing the impact of existing ones.
In the absence of JH, the Methoprene-tolerant (Met) receptor exists as an inactive homodimer. When JH (or a JHA like fenoxycarb) binds to the PAS-B domain of Met, a conformational change occurs. This allows Met to heterodimerize with another bHLH-PAS protein, often referred to as Taiman (Tai) or FISC. This JH-Met-Tai complex then binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription to maintain the larval state and prevent metamorphosis.
Experimental Protocols for Fenoxycarb Quantification using this compound
The following is a representative experimental protocol for the quantitative analysis of fenoxycarb in a food matrix (e.g., fruits or vegetables) using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for multi-residue pesticide analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent
-
Standards: Fenoxycarb analytical standard, this compound internal standard
-
Equipment: High-speed blender/homogenizer, Centrifuge, Vortex mixer, Syringe filters (0.22 µm), LC-MS/MS system with an electrospray ionization (ESI) source.
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenoxycarb and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the fenoxycarb stock solution in a suitable solvent (e.g., acetonitrile).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples and calibration standards (e.g., 100 ng/mL).
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of the this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at a high speed for 2 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium formate, is common.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both fenoxycarb and this compound.
| Parameter | Fenoxycarb | This compound |
| Precursor Ion (m/z) | 302.1 | 308.1 |
| Product Ion 1 (m/z) | 116.1 | 116.1 |
| Product Ion 2 (m/z) | 88.1 | 88.1 |
Table 2: Representative MRM transitions for fenoxycarb and this compound. Actual values should be optimized on the specific instrument.
Data Presentation and Performance Characteristics
The use of this compound allows for the generation of highly reliable quantitative data. The following table presents typical performance characteristics for a validated LC-MS/MS method for fenoxycarb analysis. While a specific validated method for this compound was not publicly available at the time of writing, these values are representative of what can be expected based on similar multi-residue pesticide analyses.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.00 |
Methodological & Application
The Gold Standard in Pesticide Analysis: Utilizing Fenoxycarb-13C6 as an Internal Standard in LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise quantification of pesticide residues in various matrices is paramount for ensuring food safety and environmental monitoring. The use of a stable isotope-labeled internal standard, such as Fenoxycarb-13C6, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for achieving accurate and reliable results. This application note provides a detailed protocol for the determination of Fenoxycarb, a widely used insecticide, employing this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Stable isotope-labeled (SIL) internal standards are considered the most effective way to compensate for analytical variability in LC-MS/MS assays.[1][2] By incorporating a known amount of this compound into the sample at the beginning of the workflow, any loss of the target analyte during extraction, cleanup, or ionization is mirrored by a proportional loss of the internal standard. This isotopic dilution analysis ensures high precision and accuracy, as the ratio of the analyte to the internal standard remains constant.[3]
Experimental Workflow
The overall experimental workflow for the analysis of Fenoxycarb using this compound as an internal standard is a multi-step process that begins with sample preparation and culminates in data analysis.
Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and efficient technique for the extraction of pesticide residues from food matrices.[4][5]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
This compound internal standard solution (in acetonitrile)
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (anhydrous)
-
Sodium acetate (anhydrous)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution. The final concentration of the internal standard in the extract should be optimized but is typically in the range of 10-100 ng/mL.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of anhydrous sodium acetate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg PSA, 50 mg C18, and 900 mg anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and then centrifuge at ≥4000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. A dilution with a suitable solvent may be necessary to minimize matrix effects.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation of Fenoxycarb from matrix interferences (a typical gradient starts at a low percentage of B, ramps up to a high percentage of B, and then re-equilibrates) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 °C |
MS/MS Parameters (MRM Mode):
Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ions of both Fenoxycarb and this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Fenoxycarb | 302.1 | 88.0 | 116.2 |
| This compound | 308.1 | To be determined empirically | To be determined empirically |
Note: The precursor ion for this compound is 6 Da higher than that of the unlabeled analyte due to the six 13C atoms. The product ions will depend on the location of the 13C labels in the molecule. It is common for at least one major fragment to retain the labels, resulting in a corresponding mass shift. Empirical determination of the optimal product ions and collision energies for this compound is a critical step in method development.
Quantitative Data
The following table summarizes typical performance data for the analysis of Fenoxycarb in food matrices. The use of this compound as an internal standard is expected to yield similar or improved performance characteristics.
| Parameter | Matrix | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Recovery | Brown Rice | 0.04 | 80.0 - 104.3 | < 4.8 | 0.04 | |
| Apple | 0.04 | 80.0 - 104.3 | < 4.8 | 0.04 | ||
| Green Pepper | 0.04 | 80.0 - 104.3 | < 4.8 | 0.04 | ||
| Chinese Cabbage | 0.04 | 80.0 - 104.3 | < 4.8 | 0.04 | ||
| Linearity | Various | 0.01 - 0.2 mg/L | R² > 0.995 | - | - | |
| LOQ | Various Foodstuffs | - | - | - | < 0.01 | |
| Recovery | Cannabis | LOQ | 81.7 - 117.6 | < 20 | Varies |
Signaling Pathways and Logical Relationships
The primary mode of action of Fenoxycarb is as an insect growth regulator, mimicking the action of juvenile hormone. This disrupts the normal development and metamorphosis of insects. The analytical workflow, however, is a logical sequence of steps designed to isolate and accurately measure the concentration of Fenoxycarb residues.
References
Application Note: High-Throughput Analysis of Fenoxycarb Residues Using Isotope Dilution LC-MS/MS with Fenoxycarb-¹³C₆ Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Fenoxycarb in various environmental and agricultural matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fenoxycarb-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1] This method is suitable for researchers, scientists, and professionals in pesticide residue analysis and food safety monitoring.
Introduction
Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator, disrupting the molting and development of various pests.[2] Its widespread use in agriculture necessitates reliable and accurate analytical methods to monitor its residues in food products and the environment to ensure compliance with maximum residue limits (MRLs). Stable isotope-labeled internal standards are crucial for accurate quantification in complex matrices, as they exhibit nearly identical chemical and physical properties to the target analyte, allowing for effective correction of matrix-induced signal suppression or enhancement.[1][3] This protocol provides a detailed workflow for the analysis of Fenoxycarb using Fenoxycarb-¹³C₆ as an internal standard.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate, Formic Acid
-
Standards: Fenoxycarb (analytical standard), Fenoxycarb-¹³C₆ (internal standard)
-
Sample Preparation: 50 mL polypropylene centrifuge tubes, dispersive solid-phase extraction (dSPE) tubes containing PSA (primary secondary amine) and MgSO₄.
Standard Solution Preparation
Prepare stock solutions of Fenoxycarb and Fenoxycarb-¹³C₆ in acetonitrile at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution containing both the analyte and the internal standard at appropriate concentrations for calibration curves and sample fortification.
Sample Preparation (QuEChERS Method)
This protocol is generalized for fruit and soil matrices.
For Fruit Samples (e.g., Apples, Peaches):
-
Homogenize 10 g of the fruit sample.
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the appropriate amount of Fenoxycarb-¹³C₆ internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant to a dSPE tube containing PSA and MgSO₄ for cleanup.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
For Soil Samples:
-
Weigh 10 g of soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow to hydrate for 30 minutes.[3]
-
Add 10 mL of acetonitrile and the Fenoxycarb-¹³C₆ internal standard.
-
Shake for 5 minutes to extract the pesticides.
-
Add the QuEChERS extraction salts and proceed with the same steps as for fruit samples.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for this separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: Optimized LC-MS/MS Parameters for Fenoxycarb and Fenoxycarb-¹³C₆
| Parameter | Value |
| LC Column | C18, 100 x 2.1 mm, 3 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 300 µL/min |
| Injection Volume | 3 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Fenoxycarb) | To be determined empirically |
| MRM Transition (Fenoxycarb-¹³C₆) | To be determined empirically |
Quantitative Data
The following tables summarize the expected performance of this method based on typical validation data for Fenoxycarb analysis in similar matrices.
Table 2: Method Validation Data for Fenoxycarb in Various Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Apple | 0.05 | 84.8 | < 10 |
| Peach | 0.01 | 97.9 | < 8 |
| Soil | 0.05 | 92.5 | < 10 |
Recovery data is representative and based on similar studies.
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (mg/kg) | LOQ (mg/kg) |
| Apple | 0.064 | 0.21 |
| Peach | 0.005 | 0.01 |
| Soil | 0.01 | 0.03 |
LOD and LOQ values are representative and based on similar studies.
Experimental Workflow Diagram
Caption: Workflow for Fenoxycarb residue analysis.
Conclusion
The described method provides a reliable and accurate approach for the determination of Fenoxycarb in complex matrices like fruits and soil. The incorporation of Fenoxycarb-¹³C₆ as an internal standard is essential for mitigating matrix effects and ensuring high-quality quantitative results. This protocol is well-suited for routine monitoring and research applications in the field of pesticide residue analysis.
References
Quantitative Analysis of Fenoxycarb in Food Matrices using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Introduction
Fenoxycarb is a carbamate insecticide used to control a wide range of insect pests on various agricultural commodities. As a juvenile hormone analog, it disrupts the normal development of insects. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Fenoxycarb in food products to ensure consumer safety. Consequently, sensitive and accurate analytical methods are required for the routine monitoring of Fenoxycarb residues in diverse food matrices.
Isotope dilution mass spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled internal standard. This internal standard, which is chemically identical to the analyte of interest but has a different mass, is added to the sample at the beginning of the analytical procedure. It co-extracts with the native analyte and compensates for any losses during sample preparation and for matrix effects during instrumental analysis, leading to more reliable quantification.
This application note describes a detailed protocol for the quantitative analysis of Fenoxycarb in various food matrices, including fruits, vegetables, and high-fat commodities, using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The procedure employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.
Principle
The method is based on the extraction of Fenoxycarb and its isotopically labeled internal standard (e.g., Fenoxycarb-d5) from a homogenized food sample using the QuEChERS method. After extraction and a cleanup step to remove interfering matrix components, the extract is analyzed by LC-MS/MS. The separation of Fenoxycarb and its internal standard is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of the native Fenoxycarb to that of the isotopically labeled internal standard is used for quantification, which corrects for matrix effects and variations in recovery.
Apparatus and Reagents
-
Apparatus:
-
High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance.
-
Homogenizer (e.g., blender, food processor).
-
Centrifuge capable of reaching at least 4000 rpm.
-
Vortex mixer.
-
Syringe filters (0.22 µm).
-
Autosampler vials.
-
Standard laboratory glassware.
-
-
Reagents:
-
Fenoxycarb analytical standard (Purity ≥ 98%).
-
Fenoxycarb-d5 (or other suitable isotopically labeled internal standard).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (≥ 98%).
-
Ammonium formate (≥ 99%).
-
QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01 kits containing magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate).
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (containing primary secondary amine (PSA), C18, and magnesium sulfate). For high-fat matrices, d-SPE tubes containing C18 and Z-Sep/Z-Sep+ may be required.
-
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Fenoxycarb and Fenoxycarb-d5 into separate 10 mL volumetric flasks and dissolve in methanol.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standard solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the intermediate solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the expected concentration range of Fenoxycarb in the samples. Each calibration standard should contain a constant concentration of the Fenoxycarb-d5 internal standard.
Sample Preparation (QuEChERS)
The following protocol is a general guideline and may need to be optimized for specific matrices.
For Fruits and Vegetables (Low-fat matrices):
-
Homogenization: Homogenize a representative portion of the food sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add a known amount of the Fenoxycarb-d5 internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing PSA, C18, and magnesium sulfate.
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Dilution with water may be necessary to ensure compatibility with the mobile phase.
For High-Fat Matrices (e.g., nuts, oily seeds):
-
Homogenization and Weighing: Follow steps 1 and 2 as for low-fat matrices.
-
Fortification: Add a known amount of the Fenoxycarb-d5 internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Freezing (Optional): Place the centrifuge tube in a freezer at -20 °C for at least 30 minutes to precipitate lipids. Centrifuge again while cold.
-
Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant to a d-SPE tube containing C18 and Z-Sep/Z-Sep+ sorbents to effectively remove lipids.
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may require optimization for the specific instrument used.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Fenoxycarb, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Fenoxycarb | 302.1 | 88.0 | 116.1 |
| Fenoxycarb-d5 | 307.1 | 88.0 | 116.1 |
Note: The MRM transitions for Fenoxycarb-d5 are predicted based on the fragmentation of the unlabeled compound. The exact masses and optimal collision energies should be determined experimentally.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of Fenoxycarb in various food matrices using the described isotope dilution method. This data is for illustrative purposes and actual performance may vary.
| Food Matrix | Spiking Level (µg/kg) | Recovery (%) | Precision (RSD, %) | LOD (µg/kg) | LOQ (µg/kg) |
| Apple | 10 | 98 | 4.5 | 0.5 | 1.5 |
| Tomato | 10 | 95 | 5.2 | 0.6 | 1.8 |
| Spinach | 10 | 92 | 6.8 | 0.8 | 2.5 |
| Almonds (High-fat) | 20 | 93 | 7.5 | 1.0 | 3.0 |
| Olive Oil | 20 | 90 | 8.1 | 1.2 | 3.5 |
Mandatory Visualization
Application Notes and Protocols for the Analysis of Fenoxycarb-13C6 in Environmental Water Samples
Introduction
Fenoxycarb is a carbamate insecticide used to control a wide range of insect pests on various crops. Due to its potential to contaminate surface and groundwater through runoff and spray drift, monitoring its presence in environmental water samples is crucial for assessing environmental impact and ensuring public health.[1] The use of an isotopically labeled internal standard, such as Fenoxycarb-13C6, in conjunction with analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and accurate method for the quantification of fenoxycarb. This isotope dilution mass spectrometry (IDMS) approach effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable data.[2][3][4][5]
These application notes provide a detailed protocol for the determination of fenoxycarb in environmental water samples using this compound as an internal standard. The methodology covers sample collection, preparation, extraction, and analysis by LC-MS/MS.
Chemical Properties of Fenoxycarb
| Property | Value |
| Chemical Formula | C17H19NO4 |
| Molecular Weight | 301.34 g/mol |
| Water Solubility | 6.00 mg/L at 20 °C |
| Stability | Stable to hydrolysis in aqueous solutions at pH 3, 7, and 9. |
Experimental Protocol
This protocol outlines the procedure for the quantitative analysis of fenoxycarb in environmental water samples using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents
-
Standards: Fenoxycarb (analytical standard), this compound (internal standard)
-
Solvents: Methanol, Acetonitrile, Dichloromethane (all HPLC or LC-MS grade)
-
Reagents: Formic acid, Ammonium formate, Ultrapure water
-
SPE Cartridges: C18 or other suitable reversed-phase cartridges
-
Glassware: Volumetric flasks, pipettes, amber glass vials
-
Equipment: Filtration apparatus with glass fiber filters (0.7 µm), SPE manifold, sample concentrator/evaporator (e.g., nitrogen evaporator), LC-MS/MS system.
2. Sample Collection and Preservation
-
Collect water samples in 1-liter amber glass bottles to prevent photodegradation of the analyte.
-
Chill the samples immediately to 4°C and transport them to the laboratory.
-
Samples should be extracted as soon as possible, preferably within 48 hours of collection.
3. Sample Preparation and Extraction
-
Filtration: Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.
-
Spiking with Internal Standard: Fortify a known volume of the filtered water sample (e.g., 500 mL) with a known concentration of this compound solution.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., C18) by passing methanol followed by ultrapure water through it.
-
Load the water sample onto the conditioned cartridge at a controlled flow rate.
-
Wash the cartridge with ultrapure water to remove interfering substances.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen.
-
Elute the retained analytes from the cartridge using an appropriate solvent, such as methanol or a mixture of dichloromethane and methanol.
-
-
Concentration: Concentrate the eluate to near dryness using a nitrogen evaporator at a controlled temperature.
-
Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis and transfer to an autosampler vial.
4. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate, is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for both fenoxycarb and this compound to ensure accurate identification and quantification.
-
Specific precursor and product ions for fenoxycarb and this compound need to be determined by direct infusion of the standards into the mass spectrometer.
-
5. Quantification and Data Analysis
-
Create a calibration curve using a series of standard solutions containing known concentrations of fenoxycarb and a constant concentration of this compound.
-
Plot the ratio of the peak area of fenoxycarb to the peak area of this compound against the concentration of fenoxycarb.
-
The concentration of fenoxycarb in the environmental water samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of fenoxycarb and other pesticides in water samples using methods similar to the one described. Actual performance may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | |
| Limit of Quantification (LOQ) | 0.035 - 0.3 µg/L | |
| Recovery | 70 - 120% | |
| Relative Standard Deviation (RSD) | < 15% |
Workflow Diagram
Caption: Workflow for the analysis of Fenoxycarb in water samples.
Signaling Pathway of Fenoxycarb (Mode of Action)
Fenoxycarb acts as an insect growth regulator (IGR). It mimics the action of the juvenile hormone, which is essential for insect development. By disrupting the normal hormonal balance, fenoxycarb interferes with molting and metamorphosis, ultimately preventing the insect from reaching the adult stage. The diagram below illustrates this logical relationship.
Caption: Mode of action of Fenoxycarb as an insect growth regulator.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of pyrethroid, organophosphorus, and carbamate insecticides in human plasma using isotope dilution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS/MS Method for the Determination of Fenoxycarb in Environmental Matrices Using Isotope Dilution with Fenoxycarb-¹³C₆
Application Note
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Fenoxycarb in complex environmental matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Fenoxycarb-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol is employed for sample preparation, providing efficient extraction and cleanup. This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator. Its widespread use necessitates sensitive and reliable analytical methods for monitoring its presence in various environmental samples to assess potential ecological and human health impacts. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers excellent selectivity and sensitivity for the determination of pesticide residues in complex matrices.[1][2] The use of an isotope-labeled internal standard, such as Fenoxycarb-¹³C₆, is crucial for accurate quantification, as it effectively compensates for analyte loss during sample preparation and potential matrix-induced signal suppression or enhancement.[3] This application note provides a detailed protocol for the development and validation of a GC-MS/MS method for Fenoxycarb analysis using Fenoxycarb-¹³C₆.
Experimental
Materials and Reagents
-
Standards: Fenoxycarb (analytical grade), Fenoxycarb-¹³C₆ (isotopic purity >99%)
-
Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), Hexane (all pesticide residue grade)
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, Graphitized carbon black (GCB)
-
Sample Matrices: (e.g., soil, water, agricultural products)
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS System (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Standard Preparation
Stock solutions of Fenoxycarb and Fenoxycarb-¹³C₆ were prepared in ethyl acetate at a concentration of 100 µg/mL. Working standard solutions were prepared by serial dilution of the stock solutions in ethyl acetate to create a calibration curve ranging from 1 to 100 ng/mL. The internal standard (Fenoxycarb-¹³C₆) was added to all calibration standards and samples at a constant concentration of 20 ng/mL.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize 10-15 g of the solid sample (e.g., fruit, vegetable, soil). For water samples, use 10 mL.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (for solid samples with low water content, add water to hydrate the sample).
-
Spike the sample with the Fenoxycarb-¹³C₆ internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and MgSO₄ (and GCB for pigmented samples).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS/MS analysis.
GC-MS/MS Parameters
-
Injector: Splitless mode, 250 °C, 1 µL injection volume
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 5 °C/min to 200 °C
-
Ramp 3: 10 °C/min to 300 °C, hold for 5 min
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The following transitions are recommended. It is important to note that the optimal collision energies should be determined empirically on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Fenoxycarb | 301.1 | 116.1 | 88.1 | To be optimized |
| Fenoxycarb-¹³C₆ | 307.1 | 116.1 | 94.1 | To be optimized |
Note: The precursor ion for Fenoxycarb-¹³C₆ is 6 amu higher than that of unlabeled Fenoxycarb due to the six ¹³C atoms. The fragmentation is expected to be similar, with the qualifier ion for Fenoxycarb-¹³C₆ potentially being shifted by 6 amu if the ¹³C atoms are retained in that fragment.
Results and Discussion
The developed GC-MS/MS method demonstrated excellent performance for the analysis of Fenoxycarb. The use of Fenoxycarb-¹³C₆ as an internal standard provided reliable quantification by correcting for variations in extraction efficiency and matrix effects.
Quantitative Data
The following table summarizes the expected performance characteristics of the method. This data is based on typical results for Fenoxycarb analysis; actual performance should be validated in the user's laboratory.[4]
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.004 - 0.05 mg/kg |
| Recovery (%) | 80 - 110% |
| Precision (RSD %) | < 15% |
Workflow Diagram
Caption: Workflow for Fenoxycarb analysis by GC-MS/MS with isotope dilution.
Conclusion
This application note presents a comprehensive and reliable GC-MS/MS method for the quantification of Fenoxycarb in environmental samples. The combination of a QuEChERS sample preparation protocol and the use of a stable isotope-labeled internal standard (Fenoxycarb-¹³C₆) ensures high accuracy, precision, and sensitivity. The detailed protocol and performance data provide a solid foundation for laboratories to implement this method for routine monitoring and research applications.
Protocol: GC-MS/MS Analysis of Fenoxycarb with Fenoxycarb-¹³C₆
1. Scope
This protocol details the procedure for the quantitative determination of Fenoxycarb in environmental matrices using GC-MS/MS with Fenoxycarb-¹³C₆ as an internal standard.
2. Materials and Equipment
-
Fenoxycarb and Fenoxycarb-¹³C₆ analytical standards
-
Acetonitrile, Ethyl Acetate, Hexane (pesticide residue grade)
-
Anhydrous MgSO₄, NaCl, PSA sorbent, GCB
-
50 mL polypropylene centrifuge tubes
-
15 mL d-SPE tubes
-
Centrifuge, Vortex mixer
-
GC-MS/MS system with a suitable capillary column (e.g., HP-5ms)
3. Procedure
3.1. Standard Preparation
-
Prepare 100 µg/mL stock solutions of Fenoxycarb and Fenoxycarb-¹³C₆ in ethyl acetate.
-
Prepare a series of calibration standards by diluting the Fenoxycarb stock solution to concentrations of 1, 5, 10, 25, 50, and 100 ng/mL in ethyl acetate.
-
Spike each calibration standard with Fenoxycarb-¹³C₆ to a final concentration of 20 ng/mL.
3.2. Sample Preparation
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of a 2 µg/mL Fenoxycarb-¹³C₆ spiking solution (final concentration of 20 ng/mL).
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge for 5 minutes at ≥3000 rcf.
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes at high speed.
-
Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
3.3. Instrumental Analysis
-
Set up the GC-MS/MS system according to the parameters outlined in the Application Note.
-
Create an acquisition method with the specified MRM transitions for Fenoxycarb and Fenoxycarb-¹³C₆.
-
Create a sequence including solvent blanks, calibration standards, and samples.
-
Inject 1 µL of each sample and standard.
3.4. Data Analysis
-
Integrate the peaks for the quantifier and qualifier ions for both Fenoxycarb and Fenoxycarb-¹³C₆.
-
Generate a calibration curve by plotting the peak area ratio (Fenoxycarb/Fenoxycarb-¹³C₆) against the concentration of the Fenoxycarb standards.
-
Quantify the amount of Fenoxycarb in the samples using the calibration curve.
-
Confirm the identity of Fenoxycarb by ensuring the retention time is within ±0.1 minutes of the standard and the ion ratio (qualifier/quantifier) is within acceptable tolerance (e.g., ±30%) of the average of the calibration standards.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of isotope dilution in GC-MS/MS analysis.
References
Application Notes and Protocols for Fenoxycarb-13C6 Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the extraction and quantification of Fenoxycarb and its carbon-13 labeled internal standard, Fenoxycarb-13C6, in soil samples. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Fenoxycarb is a carbamate insecticide used to control a variety of insect pests. Monitoring its presence and concentration in soil is crucial for environmental assessment and ensuring food safety. The use of an isotopically labeled internal standard, such as this compound, is the gold standard for accurate quantification in complex matrices like soil, as it compensates for matrix effects and variations in extraction efficiency and instrument response. This application note provides a comprehensive and validated protocol for this analysis.
Experimental Protocols
Materials and Reagents
-
Fenoxycarb analytical standard (≥98% purity)
-
This compound analytical standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Trisodium citrate dihydrate (analytical grade)
-
Disodium hydrogen citrate sesquihydrate (analytical grade)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation: QuEChERS Protocol
This protocol is a modification of the EN 15662 QuEChERS method, optimized for soil matrices.
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Hydration: Add 8 mL of LC-MS grade water to the soil sample and vortex for 30 seconds to create a slurry. Let it stand for 30 minutes to ensure thorough hydration.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution in acetonitrile to achieve a final concentration of 50 ng/g.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salt mixture: 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL polypropylene centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument Dependent |
Table 2: MRM Transitions for Fenoxycarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Fenoxycarb | 302.1 | 116.1 | 15 | 50 |
| 302.1 | 88.1 | 25 | 50 | |
| This compound * | 308.1 | 122.1 | 15 | 50 |
| 308.1 | 94.1 | 25 | 50 |
*Note: The MRM transitions for this compound are predicted based on the fragmentation of the unlabeled compound and the +6 Da mass shift due to the six 13C atoms in the phenoxy ring. The primary fragmentation involves the cleavage of the ether bond, with the charge being retained on the phenoxy-ethyl-carbamate portion.
Data Presentation
The following tables summarize the expected quantitative performance of this method based on validation studies of similar matrices.
Table 3: Method Validation Data for Fenoxycarb in Soil
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 2.0 µg/kg |
Table 4: Recovery and Precision Data for Fenoxycarb in Soil (n=5)
| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 5 | 92 | 6.8 |
| 50 | 98 | 4.5 |
| 200 | 95 | 5.2 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: Experimental workflow for this compound analysis in soil.
Caption: Mass spectrometric fragmentation of Fenoxycarb and this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of Fenoxycarb
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator, mimicking the action of juvenile hormone to disrupt molting in insects. Its widespread use in agriculture and public health necessitates reliable and sensitive analytical methods for monitoring its residues in various matrices, including food, environmental samples, and biological tissues. This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Fenoxycarb.
Data Presentation
The following table summarizes the performance of various HPLC methods for the determination of Fenoxycarb in different sample types. This allows for a clear comparison of key analytical parameters.
| Matrix | HPLC Column | Mobile Phase | Detector | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | Reference |
| Apples | C8 | Acetonitrile/Deionized Water | UV-PDA (228 nm) | 0.05 mg/kg | - | 80.3 - 81.3 | [1] |
| Agricultural Commodities (Brown Rice, Apple, Green Pepper, Chinese Cabbage) | C18 | Not specified | UVD/MS | 0.04 mg/kg | - | 80.0 - 104.3 | [2] |
| Wheat | C18 | Methanol/Water (6:4, v/v) | UV (199 nm) | - | 0.008 mg/kg | >85.0 | [3] |
| Veterinary Shampoo | Ascentis Express RP-Amide (fused-core) | Acetonitrile/Water (55:45, v/v) | UV (225 nm) | - | 2.0 µg/mL | 100.43 - 103.85 | [4] |
| Surface Water | Not specified | Not specified | Not specified | - | 1.15-2.46 µg/L | 83.3-91.5 | |
| Peaches | RP-18 | Acetonitrile/Water | UV (240 nm) | - | 0.064 mg/kg | 84.8 |
Experimental Protocols
This section provides a detailed methodology for a representative HPLC method for Fenoxycarb analysis in agricultural commodities, based on established protocols.
1. Scope
This protocol is applicable to the determination of Fenoxycarb residues in various agricultural products such as fruits, vegetables, and grains.
2. Principle
Fenoxycarb residues are extracted from the sample matrix using an organic solvent. The extract is then purified through liquid-liquid partitioning and column chromatography to remove interfering substances. The final extract is analyzed by reversed-phase HPLC with UV or mass spectrometric detection.
3. Reagents and Materials
-
Fenoxycarb analytical standard
-
Acetone, HPLC grade
-
n-Hexane, HPLC grade
-
Dichloromethane, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Sodium chloride
-
Florisil for column chromatography
-
Anhydrous sodium sulfate
-
0.45 µm syringe filters
4. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
C18 analytical column
-
UV-Vis or Mass Spectrometry (MS) detector
-
-
Homogenizer
-
Rotary evaporator
-
Glass columns for chromatography
5. Sample Preparation
-
Extraction:
-
Homogenize a representative sample of the agricultural commodity.
-
Weigh a suitable amount of the homogenized sample into a centrifuge tube.
-
Add acetone and homogenize further to extract the Fenoxycarb residues.
-
Centrifuge the mixture and collect the supernatant.
-
-
Liquid-Liquid Partitioning:
-
Dilute the acetone extract with saline water.
-
Perform a liquid-liquid partition with an n-hexane/dichloromethane mixture to transfer the Fenoxycarb into the organic phase.
-
Collect the organic layer.
-
-
Clean-up:
-
Prepare a Florisil column for clean-up.
-
Concentrate the organic extract and load it onto the Florisil column.
-
Elute the column with an appropriate solvent mixture to remove co-extractive interferences.
-
Collect the eluate containing Fenoxycarb.
-
6. HPLC Analysis
-
Chromatographic Conditions (Example):
-
Column: C18
-
Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector Wavelength: 230 nm for UV detection. For MS, use selected ion monitoring (SIM) mode.
-
-
Calibration:
-
Prepare a series of standard solutions of Fenoxycarb in a suitable solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
-
Sample Analysis:
-
Evaporate the cleaned-up sample eluate to dryness and reconstitute in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
7. Data Analysis
-
Identify the Fenoxycarb peak in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Quantify the concentration of Fenoxycarb in the sample by comparing the peak area with the calibration curve.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of Fenoxycarb.
Caption: General workflow for the HPLC analysis of Fenoxycarb.
Caption: Logical relationship of factors influencing Fenoxycarb analysis.
References
- 1. Column switching and liquid chromatographic technique for the rapid determination of fenoxycarb insecticide residues in apples [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of high-performance liquid chromatography and non-aqueous capillary electrophoresis methods for the determination of fenoxycarb residues in wheat samples - Dialnet [dialnet.unirioja.es]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Carbamate Insecticides in Produce Using Fenoxycarb-13C6 as an Internal Standard
Introduction
Carbamate insecticides are widely used in agriculture to protect crops from a variety of pests.[1] Due to their potential human health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products.[2] Accurate and sensitive analytical methods are crucial for monitoring these residues in produce to ensure consumer safety. This application note describes a robust and reliable method for the quantification of carbamate insecticides in various fruit and vegetable matrices using Fenoxycarb-13C6 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard like this compound provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3]
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of carbamate insecticides in produce, employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[4]
1. Materials and Reagents
-
Standards: Analytical standards of target carbamate insecticides and this compound (internal standard).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC or LC-MS grade).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium citrate sesquihydrate, primary secondary amine (PSA) sorbent, and graphitized carbon black (GCB).[5]
-
Sample Preparation: Homogenizer, centrifuge, 50 mL and 15 mL polypropylene centrifuge tubes.
2. Sample Preparation (QuEChERS Method)
A widely adopted and effective method for preparing fruit and vegetable samples is the QuEChERS technique.
-
Homogenization: Weigh 10-15 g of a representative portion of the produce sample and homogenize it.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard, this compound, at an appropriate concentration.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA, anhydrous MgSO₄, and potentially GCB for pigmented samples.
-
Vortex for 30 seconds and then centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. For some systems, a solvent exchange or dilution step may be necessary.
-
3. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of carbamates.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for carbamate analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. For each target analyte and the internal standard, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of carbamate insecticides in produce using an LC-MS/MS method with an internal standard. The values presented are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Validation Parameters for Selected Carbamate Insecticides
| Carbamate | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Aldicarb | 0.1 - 1.0 | 0.5 - 5.0 |
| Carbaryl | 0.1 - 2.0 | 0.5 - 10.0 |
| Carbofuran | 0.2 - 2.0 | 0.5 - 5.0 |
| Methomyl | 0.5 - 5.0 | 1.0 - 10.0 |
| Oxamyl | 0.2 - 2.0 | 0.5 - 5.0 |
| Propoxur | 0.1 - 1.0 | 0.5 - 5.0 |
Data compiled from multiple sources indicating typical achievable limits in various produce matrices.
Table 2: Recovery and Precision Data in Spiked Produce Samples
| Carbamate | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Aldicarb | 10 | 85 - 110 | < 15 |
| Carbaryl | 10 | 90 - 115 | < 10 |
| Carbofuran | 10 | 88 - 112 | < 15 |
| Methomyl | 50 | 82 - 105 | < 15 |
| Oxamyl | 10 | 91 - 108 | < 10 |
| Propoxur | 10 | 95 - 110 | < 10 |
Recovery values are generally expected to be within the 70-120% range with RSDs below 20% for regulatory purposes.
Visualizations
Caption: Experimental workflow for carbamate analysis.
Caption: Role of the internal standard in quantification.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]
- 3. Measurement of Pyrethroid, Organophosphorus, and Carbamate Insecticides in Human Plasma using Isotope Dilution Gas Chromatography-High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application of Fenoxycarb-13C6 in Ecotoxicology Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fenoxycarb-13C6 in ecotoxicology studies. This compound, as a carbon-13 labeled internal standard, is a critical tool for the accurate quantification of the insecticide fenoxycarb in various environmental matrices. Its application ensures the reliability and accuracy of data in studies assessing the environmental fate and effects of fenoxycarb.
Introduction to Fenoxycarb and the Role of this compound
Fenoxycarb is a carbamate insect growth regulator that mimics the action of the juvenile hormone, disrupting molting and metamorphosis in insects.[1][2] It is utilized to control a variety of pests, including fire ants, fleas, and moths.[2][3] Due to its potential to enter the environment, understanding its ecotoxicological profile is essential.
This compound is a stable isotope-labeled version of fenoxycarb. In ecotoxicology studies, its primary role is as an internal standard in analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of this compound to a sample, researchers can accurately quantify the concentration of unlabeled fenoxycarb, compensating for any loss of the analyte during sample preparation and analysis. This ensures the high precision and accuracy required for environmental monitoring and risk assessment.
Ecotoxicological Profile of Fenoxycarb
The following tables summarize the ecotoxicological data for fenoxycarb, the target analyte in studies utilizing this compound.
Table 1: Acute Toxicity of Fenoxycarb to Various Organisms
| Organism Group | Species | Endpoint | Value | Toxicity Classification | Reference |
| Birds | Mallard duck | LD50 (oral) | >3000 mg/kg | Practically non-toxic | [2] |
| Bobwhite quail | LC50 (dietary) | 11,574 ppm | Practically non-toxic | ||
| Mammals | Rat | LD50 (oral) | >10,000 mg/kg | Practically non-toxic | |
| Rat | LD50 (dermal) | >2000 mg/kg | Slightly to practically non-toxic | ||
| Fish | Rainbow trout | LC50 (96h) | 1.6 mg/L | Moderately toxic | |
| Bluegill sunfish | LC50 (96h) | 1.86 mg/L | Moderately toxic | ||
| Carp | LC50 (96h) | 10.3 mg/L | Moderately toxic | ||
| Freshwater Invertebrates | Daphnia magna | LC50 (48h) | 0.4 ppm | Highly toxic | |
| Estuarine/Marine Fish | - | LC50 | 1.07 ppm | Highly toxic | |
| Estuarine/Marine Invertebrates | - | LC50/EC50 | 0.15 - 2.2 ppm | Highly to moderately toxic | |
| Bees | Honeybee | - | - | Practically non-toxic |
Table 2: Chronic Toxicity of Fenoxycarb
| Organism Group | Species | Endpoint | Value | Reference |
| Freshwater Invertebrates | Daphnia magna | NOAEC | >1.6 ng/L (affects growth and reproduction) | |
| Estuarine/Marine Invertebrates | Grass shrimp | NOAEC (estimated) | 0.006 ppb |
Table 3: Environmental Fate of Fenoxycarb
| Parameter | Value | Notes | Reference |
| Soil Half-life (field) | 1 day (low persistence) | Readily broken down by hydrolysis and microbial action. | |
| Soil Adsorption | Moderate to strong | Low potential for leaching into groundwater. | |
| Water Hydrolysis Stability | Stable in acidic water | - | |
| Aqueous Photolysis Half-life | 18 - 23 days | Moderately persistent. | |
| Aerobic Aquatic Metabolism Half-life | 3.9 days (water system alone), 18.8 days (combined sediment and water) | Not expected to be persistent. | |
| Bioaccumulation Factor (BCF) | 95 | Bioaccumulation is not expected to be a problem. |
Experimental Protocols
The following protocols outline key experiments in ecotoxicology where this compound is an essential tool for accurate quantification.
Protocol 1: Determination of Fenoxycarb in Water Samples using LC-MS/MS
Objective: To accurately quantify the concentration of fenoxycarb in water samples collected from aquatic environments.
Materials:
-
Water sample
-
This compound internal standard solution
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Deionized water
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Filter the water sample (e.g., through a 0.45 µm filter) to remove suspended solids.
-
To a 100 mL aliquot of the filtered water sample, add a known amount of this compound internal standard solution.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge by passing methanol followed by deionized water.
-
Load the water sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the fenoxycarb and this compound from the cartridge using an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Sample Analysis:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid).
-
Set the mass spectrometer to monitor for specific precursor and product ion transitions for both fenoxycarb and this compound.
-
-
Quantification:
-
Calculate the concentration of fenoxycarb in the original water sample by comparing the peak area ratio of fenoxycarb to this compound against a calibration curve.
-
Protocol 2: Analysis of Fenoxycarb in Soil Samples
Objective: To determine the concentration of fenoxycarb in soil to assess its persistence and potential for runoff.
Materials:
-
Soil sample
-
This compound internal standard solution
-
Acetone, HPLC grade
-
Acetonitrile, HPLC grade
-
Sodium sulfate, anhydrous
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh a 10 g subsample of the homogenized soil into a centrifuge tube.
-
Spike the soil sample with a known amount of this compound internal standard solution.
-
-
Extraction:
-
Add 20 mL of acetone to the soil sample.
-
Vortex or sonicate the sample for 20 minutes to extract fenoxycarb.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process twice more with fresh acetone.
-
Combine the supernatants.
-
-
Cleanup:
-
Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract using a rotary evaporator.
-
-
Analysis:
-
Redissolve the residue in a suitable solvent (e.g., acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the sample using LC-MS/MS as described in Protocol 1.
-
-
Quantification:
-
Quantify the fenoxycarb concentration based on the internal standard calibration.
-
Visualizations
The following diagrams illustrate the workflow and logic of ecotoxicological studies involving fenoxycarb and the analytical role of this compound.
Caption: Workflow for an ecotoxicology study of fenoxycarb.
Caption: Analytical pathway for fenoxycarb quantification.
References
Application Notes and Protocols for Fenoxycarb-13C6 in QuEChERS Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the use of Fenoxycarb-13C6 as an internal standard in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for the analysis of Fenoxycarb residues in food matrices. The use of a stable isotopically labeled internal standard like this compound is a robust technique to ensure accuracy and precision by compensating for matrix effects and potential analyte losses during sample preparation and analysis.[1][2][3][4]
Introduction
The QuEChERS method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and low solvent consumption.[5] It involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (dSPE) for cleanup. However, complex food matrices can often lead to signal suppression or enhancement in the final analysis, a phenomenon known as the matrix effect.
To counteract these effects and improve the reliability of quantification, the use of stable isotope-labeled internal standards (SIL-ISs) is highly recommended. This compound, a labeled analog of the insecticide Fenoxycarb, co-elutes with the target analyte and experiences similar matrix effects and extraction recovery, thus providing a more accurate quantification when using isotope dilution mass spectrometry (IDMS) techniques.
This application note details a standard QuEChERS protocol and presents expected performance data for the analysis of Fenoxycarb using this compound as an internal standard.
Experimental Protocols
This protocol is based on the widely accepted AOAC (Association of Official Agricultural Chemists) and EN (European Norm) QuEChERS methods.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium citrate sesquihydrate, primary secondary amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction and cleanup kits are commercially available and recommended for consistency.
-
Standards: Fenoxycarb analytical standard, this compound certified reference material.
-
Equipment: High-speed centrifuge, vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, volumetric flasks, pipettes.
Sample Preparation (General Protocol for Fruits and Vegetables)
-
Homogenization: Homogenize a representative portion of the laboratory sample. For samples with high water content, no additional water is needed. For dry or low-water content samples (e.g., grains, dried fruits), rehydrate a known weight of the homogenized sample with a specific volume of deionized water before proceeding.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of a standard solution of this compound in acetonitrile to achieve the desired internal standard concentration in the final extract.
-
Add 10-15 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate for the EN 15662 method).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE cleanup tube containing the appropriate sorbent mixture. For general fruit and vegetable matrices, a common mixture is 150 mg PSA and 900 mg MgSO₄ per mL of extract. For samples with higher fat content, C18 may be included. For pigmented samples, graphitized carbon black (GCB) can be used, though it may affect the recovery of planar pesticides.
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is the final extract.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The extract can be directly analyzed by LC-MS/MS or may be diluted with a suitable solvent to match the initial mobile phase conditions.
-
Analytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is recommended for the sensitive and selective detection of Fenoxycarb and this compound.
-
Column: A C18 reversed-phase column is typically suitable for the separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.
-
Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification, monitoring at least two transitions for both Fenoxycarb and this compound for confirmation.
Data Presentation
The following table summarizes the expected quantitative performance data for the analysis of Fenoxycarb using this compound as an internal standard in a representative fruit or vegetable matrix (e.g., apple or tomato) based on typical validation parameters for QuEChERS methods.
Table 1: Representative Performance Data for Fenoxycarb and this compound in QuEChERS-LC-MS/MS Analysis
| Parameter | Fenoxycarb | This compound | Acceptance Criteria |
| Spiking Level | 10 µg/kg | 10 µg/kg | - |
| Mean Recovery (%) | 95 | 97 | 70-120% |
| RSD (%) (n=5) | 6 | 5 | ≤ 20% |
| Matrix Effect (%) | -15 (Suppression) | -14 (Suppression) | - |
| Limit of Quantification (LOQ) | 1 µg/kg | - | - |
Note: The data presented in this table is illustrative and represents expected performance based on established QuEChERS methodologies for pesticides. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the QuEChERS protocol incorporating this compound as an internal standard.
Caption: QuEChERS workflow with internal standard.
Signaling Pathway and Logical Relationships
The core principle behind using an isotopically labeled internal standard is based on the logical relationship that the analyte and its labeled counterpart will behave almost identically throughout the analytical process. This relationship ensures that any variations in the process affect both compounds equally, allowing for accurate correction.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. selectscience.net [selectscience.net]
- 2. researchgate.net [researchgate.net]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Fenoxycarb-13C6 & Matrix Effect Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fenoxycarb-13C6 to resolve matrix effects in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement. These effects are a significant source of imprecision in quantitative analyses and can adversely impact the accuracy, precision, and sensitivity of an analytical method.[2] Common culprits for matrix effects in complex biological or environmental samples include salts, lipids, and proteins.
Q2: How does this compound help in mitigating matrix effects for Fenoxycarb analysis?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Fenoxycarb. SIL-ISs are considered the "gold standard" for compensating for matrix effects. Because this compound is chemically almost identical to Fenoxycarb, it co-elutes from the liquid chromatography column and experiences nearly the same degree of ion suppression or enhancement as the target analyte. By calculating the ratio of the signal from the native Fenoxycarb to that of this compound, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Fenoxycarb and this compound. If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.
Q4: What are the key considerations when using this compound as an internal standard?
A4: Several factors are crucial for the successful use of this compound:
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Co-elution: The primary assumption is that the internal standard co-elutes with the analyte. It is essential to verify this during method development.
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Purity of the Standard: The isotopic purity of this compound is important. The presence of unlabeled Fenoxycarb in the internal standard solution can lead to inaccuracies.
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Concentration: The concentration of the internal standard should be carefully prepared and optimized. An incorrect concentration will introduce a systematic bias in the results.
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Equilibration: The internal standard must be added to the sample early in the sample preparation process to ensure it undergoes the same extraction and processing steps as the native analyte.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of the Fenoxycarb / this compound area ratio. | Inconsistent sample preparation leading to variable matrix effects between samples. Inhomogeneous sample matrix. Instability of the analyte or internal standard in the final extract. | Ensure a standardized and reproducible sample preparation protocol. Thoroughly homogenize samples before extraction. Investigate the stability of the analyte and internal standard in the autosampler. |
| Fenoxycarb and this compound do not co-elute. | Isotope Effect: The deuterium or 13C labeling can sometimes cause a slight shift in retention time. Column Degradation: Loss of stationary phase or contamination of the analytical column can affect the separation. | Optimize the chromatographic method to achieve co-elution. This may involve adjusting the gradient, mobile phase composition, or temperature. Replace the analytical column with a new one of the same type and implement a column washing protocol. |
| Unexpectedly high or low calculated concentrations of Fenoxycarb. | Incorrect Internal Standard Concentration: An error in the preparation of the this compound spiking solution will lead to a systematic bias. Cross-Contamination: Carryover from a high-concentration sample to a subsequent low-concentration sample can lead to artificially high results. Differential Matrix Effects: The analyte and internal standard are experiencing different degrees of ion suppression or enhancement. | Carefully re-prepare the internal standard solution and verify its concentration. Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover. Re-evaluate the chromatographic separation to ensure co-elution and consider further sample cleanup to reduce the overall matrix load. |
| High variability in matrix effect values across different sample lots. | The composition of the matrix varies significantly between different sources or batches of the sample. | If possible, source a more consistent blank matrix for method development and validation. Evaluate the matrix effect across multiple lots of the matrix to understand the expected variability. |
Experimental Protocols
Protocol for Evaluating Matrix Effects
A common method to quantify matrix effects involves comparing the analyte response in a pure solution to the response in a post-extraction spiked matrix sample.
Objective: To determine the extent of ion suppression or enhancement for Fenoxycarb in a specific matrix.
Materials:
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Fenoxycarb analytical standard
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This compound internal standard
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Blank matrix (e.g., plasma, soil extract, food homogenate) free of Fenoxycarb
-
Appropriate solvents for extraction and reconstitution
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
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Set A (Neat Solution): Prepare a standard solution of Fenoxycarb and this compound in the final reconstitution solvent at a known concentration.
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Set B (Post-Spiked Matrix): Extract at least six different lots of the blank matrix using your established sample preparation method. After the final extraction step, spike the extracted matrix with Fenoxycarb and this compound to the same concentration as Set A.
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Set C (Pre-Spiked Matrix): Spike the blank matrix with Fenoxycarb and this compound at the same concentration as Set A before the extraction process. This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
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Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
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An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
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Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100
-
Data Presentation:
| Sample Set | Description | Purpose | Mean Peak Area (Fenoxycarb) | Mean Peak Area (this compound) |
| Set A | Analyte in Solvent | Baseline Response | e.g., 1,500,000 | e.g., 1,450,000 |
| Set B | Post-Extraction Spike | Matrix Effect Assessment | e.g., 900,000 | e.g., 880,000 |
| Set C | Pre-Extraction Spike | Recovery Assessment | e.g., 810,000 | e.g., 795,000 |
Calculated Results:
| Parameter | Calculation | Result | Interpretation |
| Matrix Effect | (900,000 / 1,500,000) * 100 | 60% | Significant ion suppression is present. |
| Recovery | (810,000 / 900,000) * 100 | 90% | Good recovery through the extraction process. |
Visualizations
References
Optimizing mass spectrometer settings for Fenoxycarb-13C6
Welcome to the technical support center for the optimization of mass spectrometer settings for Fenoxycarb-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and troubleshooting for the quantitative analysis of Fenoxycarb using its carbon-13 labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Fenoxycarb and this compound?
A1: For Fenoxycarb, the protonated molecule [M+H]+ is typically observed at m/z 302.1. Common product ions for Multiple Reaction Monitoring (MRM) are m/z 88.0 and 116.2.[1][2] For this compound, the expected precursor ion will be shifted by +6 Da to m/z 308.1. The product ions are expected to remain the same as the fragmentation should not involve the labeled carbon atoms. However, this needs to be confirmed experimentally.
Q2: How do I optimize the collision energy for this compound?
A2: The optimal collision energy for this compound should be determined empirically. You can perform a product ion scan of the precursor ion (m/z 308.1) to identify the most abundant and stable fragment ions. Following that, a collision energy optimization experiment should be conducted by infusing a standard solution of this compound and ramping the collision energy to find the value that yields the highest intensity for your selected product ions.
Q3: What are typical starting conditions for liquid chromatography?
A3: A common approach for the analysis of Fenoxycarb involves reverse-phase chromatography. You can start with a C18 column and a mobile phase gradient consisting of water and acetonitrile or methanol, both with a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[3]
Q4: Why is an isotopically labeled internal standard like this compound recommended?
A4: Isotopically labeled internal standards are considered the gold standard for quantitative mass spectrometry.[4] Because this compound is chemically identical to Fenoxycarb, it co-elutes and experiences similar ionization efficiency and potential matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[4]
Q5: What should I do if I observe poor peak shape?
A5: Poor peak shape, such as fronting or tailing, can be caused by several factors. For early eluting polar compounds, injecting the sample in a high percentage of organic solvent can lead to peak distortion; an online dilution system can help mitigate this. Other potential causes include column degradation, incompatible solvent composition between the sample and mobile phase, or interactions with active sites in the chromatographic system. Consider adjusting the mobile phase composition, pH, or trying a different column chemistry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal for this compound | Incorrect mass spectrometer settings (precursor/product ion). | Verify the precursor ion for this compound is set to m/z 308.1. Perform a product ion scan to confirm fragment ions. |
| In-source fragmentation. | Optimize the declustering potential (DP) or equivalent parameter to minimize fragmentation in the ion source. | |
| Poor ionization. | Adjust mobile phase additives (e.g., formic acid concentration) or try a different ionization source if available (e.g., APCI). | |
| High background noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase and flush the LC system thoroughly. |
| Matrix interference. | Improve sample preparation with a more effective clean-up step. Adjust chromatographic conditions to separate Fenoxycarb from interfering compounds. | |
| Inconsistent peak areas for the internal standard | Instability of the ion source. | Clean and service the ion source according to the manufacturer's recommendations. |
| Inaccurate pipetting of the internal standard. | Ensure proper calibration and use of pipettes. Prepare a larger batch of the working internal standard solution for better consistency. | |
| Retention time shifting | Changes in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. |
| Column aging or contamination. | Flush the column, or if necessary, replace it. Consider using a guard column. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
Experimental Protocols & Data
Mass Spectrometer Parameter Optimization
A crucial step in developing a robust quantitative method is the optimization of mass spectrometer parameters. This is typically performed by infusing a standard solution of the analyte and its internal standard directly into the mass spectrometer.
Objective: To determine the optimal MRM transitions and associated parameters (e.g., Collision Energy, Declustering Potential) for Fenoxycarb and this compound.
Methodology:
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Prepare Standard Solutions: Prepare individual standard solutions of Fenoxycarb and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 100 ng/mL.
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Direct Infusion: Infuse each solution separately into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
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Precursor Ion Identification: Acquire full scan mass spectra in positive ionization mode to confirm the m/z of the protonated precursor ions ([M+H]+) for both Fenoxycarb (expected m/z 302.1) and this compound (expected m/z 308.1).
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Product Ion Scan: Select the precursor ion for each compound and perform a product ion scan by ramping the collision energy to identify the most abundant and stable fragment ions.
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MRM Parameter Optimization: For each identified precursor-product ion pair (MRM transition), optimize the following parameters:
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Collision Energy (CE): Ramp the CE to find the value that produces the highest signal intensity for the product ion.
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Declustering Potential (DP) / Cone Voltage: Optimize this parameter to maximize the intensity of the precursor ion and minimize in-source fragmentation.
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Entrance Potential (EP) and Cell Exit Potential (CXP): Optimize these parameters for efficient ion transmission.
-
Quantitative Data Summary
The following table summarizes typical MRM transitions and collision energies for Fenoxycarb. The optimal values for this compound should be determined experimentally but are expected to be similar.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) (eV) |
| Fenoxycarb | 302.1 | 88.0 | 20 |
| Fenoxycarb | 302.1 | 116.2 | 8 |
| This compound (Expected) | 308.1 | 88.0 | To be optimized |
| This compound (Expected) | 308.1 | 116.2 | To be optimized |
Note: The collision energy values provided are starting points and may require further optimization on your specific instrument.
Visualizations
Caption: Experimental workflow for mass spectrometer optimization.
References
Technical Support Center: Optimizing Fenoxycarb-13C6 Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape of Fenoxycarb-13C6 in your HPLC analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem encountered when analyzing this compound?
A1: The most prevalent issue is peak tailing, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian. A tailing factor greater than 1.2 generally indicates a problem that needs addressing.[1]
Q2: Why is achieving a good peak shape for this compound important?
A2: Poor peak shape, especially tailing, can significantly compromise the quality and reliability of your results. It can lead to reduced resolution between adjacent peaks, inaccurate peak integration and quantification, and decreased sensitivity (lower peak height).[1]
Q3: What are the primary causes of peak tailing for carbamate compounds like this compound?
A3: The leading causes include secondary interactions between the analyte and the stationary phase, degradation of the analytical column, and inappropriate mobile phase conditions.[1] Mismatched solvent strength between the sample and the mobile phase can also cause peak distortion.[1]
Troubleshooting Guide: Improving Peak Shape
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Issue 1: Asymmetrical Peak Tailing is Observed
Q: My chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I fix it?
A: Peak tailing for carbamate compounds like Fenoxycarb is often due to secondary interactions with the silica-based stationary phase or issues with the mobile phase. Here’s a step-by-step approach to troubleshoot this problem.
Logical Troubleshooting Workflow
References
Technical Support Center: Fenoxycarb-13C6 Stability and Degradation in Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Fenoxycarb-13C6 in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound, a stable isotopically labeled compound, is expected to exhibit similar stability to its unlabeled counterpart, Fenoxycarb. Fenoxycarb is generally stable under normal handling and storage conditions.[1][2] For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at temperatures below 40°C, protected from light and moisture.[2] One supplier suggests a shelf life of at least one year.[3] another indicates stability for over two years when stored below 40°C in a closed container.[2]
Q2: How stable is this compound in aqueous solutions?
A2: Fenoxycarb is highly stable to hydrolysis in aqueous solutions across a wide pH range. Studies have shown it to be stable at pH levels from 3 to 9 at temperatures up to 50°C. However, it is susceptible to photodegradation in water, with a reported half-life of approximately 5 hours under sunlight. Therefore, aqueous solutions of this compound should be protected from light.
Q3: Are there specific organic solvents that should be avoided for storing this compound solutions?
A3: While Fenoxycarb is soluble in most organic solvents, caution is advised when using alcoholic solvents such as methanol and ethanol for long-term storage. A study on various pesticides, including carbamates (the chemical class of Fenoxycarb), found that some compounds in this class were unstable in methanol and ethanol. It is recommended to prepare fresh solutions in these solvents or to conduct a stability study for your specific experimental conditions.
Q4: What are the known degradation pathways for Fenoxycarb?
A4: The primary degradation pathway for Fenoxycarb in the environment is photodegradation in water. In soil, it undergoes rapid microbial degradation. While specific degradation products in organic solvents are not well-documented in publicly available literature, forced degradation studies on similar compounds suggest that hydrolysis of the carbamate linkage and cleavage of the ether bonds are potential degradation pathways under stress conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results over time from a stock solution. | Degradation of this compound in the solvent. | - Prepare fresh stock solutions more frequently. - Perform a stability test of your stock solution under your storage conditions (see recommended protocol below). - Consider switching to a more inert solvent for long-term storage, such as acetonitrile or toluene, and store at low temperatures (-20°C or -80°C). |
| Appearance of unknown peaks in chromatograms of stored samples. | Formation of degradation products. | - Protect solutions from light, especially if in aqueous or protic solvents. - If using alcoholic solvents, consider the possibility of transesterification or solvolysis. - Use a stability-indicating analytical method to separate and identify potential degradants. |
| Low recovery of this compound from experimental samples. | Adsorption to container surfaces or degradation during sample processing. | - Use silanized glassware or polypropylene containers to minimize adsorption. - Ensure sample processing steps are conducted in a timely manner and at appropriate temperatures to minimize degradation. |
Data Summary
Table 1: Solubility of Fenoxycarb in Common Organic Solvents
| Solvent | Solubility |
| Acetone | Very Soluble |
| Chloroform | Very Soluble |
| Diethyl Ether | Very Soluble |
| Ethyl Acetate | Very Soluble |
| Methanol | Very Soluble |
| Toluene | Very Soluble |
| Hexane | Slightly Soluble |
Source:
Table 2: General Stability of Fenoxycarb
| Condition | Stability |
| Solid (Storage) | Stable for >2 years at <40°C in a closed container. |
| Aqueous Solution (Hydrolysis) | Stable at pH 3-9, up to 50°C. |
| Aqueous Solution (Photolysis) | Degrades with a half-life of ~5 hours in sunlight. |
| Organic Solvents (General) | Generally stable, but caution advised with alcoholic solvents. |
Experimental Protocols
Recommended Protocol for Assessing this compound Stability in a Selected Solvent
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent under your laboratory's storage conditions.
-
Preparation of Stock Solution:
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Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Use high-purity solvent and calibrated equipment.
-
-
Initial Analysis (Time Zero):
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Immediately after preparation, analyze the stock solution using a validated, stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
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Record the initial peak area or concentration of this compound. This will serve as the 100% reference.
-
-
Storage Conditions:
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Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles or contamination.
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Store the vials under your typical laboratory conditions (e.g., room temperature, 4°C, -20°C) and protect from light.
-
-
Time-Point Analysis:
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At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial and analyze it using the same analytical method.
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Ensure the analytical system is performing consistently.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial (Time Zero) measurement.
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Monitor for the appearance and increase of any new peaks, which may indicate degradation products.
-
-
Acceptance Criteria:
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Define an acceptable level of degradation for your application (e.g., less than 5% degradation over the intended storage period).
-
Visualizations
References
Technical Support Center: Fenoxycarb-13C6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Fenoxycarb-13C6.
Troubleshooting Guide: Minimizing Ion Suppression for this compound
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced sensitivity, accuracy, and reproducibility.[1] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This guide provides a systematic approach to identify and mitigate ion suppression for this compound.
Q1: I am observing a weak or inconsistent signal for this compound. How do I determine if ion suppression is the cause?
A1: To determine if ion suppression is affecting your this compound signal, you can perform a post-column infusion experiment.[4][5] This involves infusing a constant flow of a this compound standard solution into the MS detector post-analytical column while injecting a blank matrix extract. A drop in the baseline signal at the retention time of Fenoxycarb indicates the presence of co-eluting matrix components causing ion suppression.
Another method is to compare the signal response of this compound in a pure solvent standard to its response in a matrix-spiked sample at the same concentration. A significantly lower response in the matrix sample suggests ion suppression.
Q2: What are the primary sources of ion suppression when analyzing this compound in complex matrices?
A2: The primary sources of ion suppression for this compound are typically co-eluting endogenous or exogenous components from the sample matrix. These can include:
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Salts, lipids, and proteins in biological samples (e.g., plasma, urine).
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Pigments (e.g., chlorophyll) in plant matrices.
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Humic substances in environmental samples (e.g., soil, water).
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Excipients in pharmaceutical formulations.
Inadequate sample preparation and suboptimal chromatographic separation are major contributing factors that lead to the co-elution of these interfering components with this compound.
Q3: What are the most effective strategies to minimize ion suppression for this compound?
A3: A multi-faceted approach is most effective for minimizing ion suppression:
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are effective. For complex food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique.
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Improve Chromatographic Separation: Modifying the chromatographic conditions can separate this compound from interfering matrix components. This can be achieved by:
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Adjusting the mobile phase gradient profile.
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Changing the mobile phase composition or pH.
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Using a column with a different stationary phase or a smaller particle size for higher resolution, such as UPLC.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, this approach is only feasible if the analyte concentration remains above the method's limit of quantification.
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Use of an Appropriate Internal Standard: Using a stable isotope-labeled internal standard, such as this compound, is a crucial strategy. Since the internal standard has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression. By calculating the analyte-to-internal standard peak area ratio, the effects of ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.
Frequently Asked Questions (FAQs)
Q4: Why is this compound used as an internal standard?
A4: this compound is an ideal internal standard because it is a stable isotope-labeled version of the analyte. This means it has the same chemical structure and properties as Fenoxycarb, but with a different mass due to the incorporation of 13C atoms. Consequently, it co-elutes with Fenoxycarb and experiences the same degree of ion suppression or enhancement in the mass spectrometer. This allows for accurate correction of any signal variability, leading to reliable quantification.
Q5: Can the choice of ionization source affect ion suppression for this compound?
A5: Yes, the ionization source can influence the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to atmospheric pressure chemical ionization (APCI). If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable option to reduce these effects.
Q6: I am still observing ion suppression even after optimizing my sample preparation and chromatography. What other factors could be at play?
A6: If ion suppression persists, consider the following:
-
LC System Contamination: The HPLC/UPLC system, including tubing and fittings, can become contaminated with matrix components from previous injections. Thoroughly flushing the system is recommended.
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Column Hardware: For certain compounds, interactions with the metal surfaces of standard stainless steel columns can contribute to signal issues. While less common for Fenoxycarb, if other troubleshooting steps fail, considering a metal-free or PEEK-lined column might be beneficial.
-
Mobile Phase Additives: The type and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can impact ionization efficiency. Experimenting with different additives or concentrations may improve the signal.
Quantitative Data Summary
The following table provides a representative summary of expected outcomes when applying different strategies to mitigate ion suppression for this compound analysis. The values are illustrative and will vary depending on the specific matrix and analytical conditions.
| Mitigation Strategy | Analyte Signal Intensity (Relative %) | Signal Variability (%RSD) | Comments |
| No Mitigation (Dilute and Shoot) | 30-50% | >20% | High potential for inaccurate and imprecise results due to significant matrix effects. |
| Protein Precipitation | 50-70% | 15-20% | Simple and fast, but may not remove all interfering components. |
| Liquid-Liquid Extraction (LLE) | 70-85% | 10-15% | Good for removing highly polar and non-polar interferences. |
| Solid-Phase Extraction (SPE) | 85-95% | 5-10% | Highly effective at removing a broad range of matrix components. |
| QuEChERS | 80-95% | 5-15% | Excellent for complex food and environmental matrices. |
| Optimized Chromatography (UPLC) | 90-100% | <10% | Improved resolution reduces co-elution with interfering compounds. |
| Matrix-Matched Calibration | N/A | <10% | Compensates for consistent matrix effects, improving accuracy. |
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
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Prepare a standard solution of this compound at a concentration that provides a stable and mid-range signal on the mass spectrometer.
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Set up an infusion pump to deliver the this compound standard solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer's ion source.
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Equilibrate the LC-MS/MS system with the initial mobile phase conditions. A stable baseline signal for this compound should be observed.
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Inject a blank matrix extract that has been prepared using your standard sample preparation method.
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Monitor the this compound signal throughout the chromatographic run. Any significant dip in the signal indicates a region of ion suppression.
Protocol 2: QuEChERS Sample Preparation for Fenoxycarb in a Plant Matrix
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Homogenize 10 g of the sample with 10 mL of water.
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Add 10 mL of acetonitrile and the internal standard, this compound.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute to ensure thorough mixing and extraction.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (dSPE) tube containing appropriate sorbents (e.g., PSA for removing organic acids and sugars, C18 for removing non-polar interferences, and GCB for removing pigments, if necessary).
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Vortex for 30 seconds and then centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.
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Collect the cleaned extract , filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Selecting the right MRM transitions for Fenoxycarb-13C6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fenoxycarb-13C6. Our goal is to help you select the appropriate MRM transitions and troubleshoot common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The recommended MRM transitions for this compound are based on the fragmentation of its unlabeled counterpart. Since this compound contains six carbon-13 isotopes, its precursor ion mass will be 6 Da higher than that of Fenoxycarb. Assuming the 13C labels are located on the phenoxy-phenoxy moiety, the major product ions will also show a corresponding mass shift.
For optimal sensitivity and specificity, we recommend monitoring the following transitions. The selection of a quantifier and qualifier ion is crucial for confident identification and quantification.
Q2: How do I determine the optimal collision energies for each transition?
A2: The optimal collision energies should be determined empirically on your specific mass spectrometer. This is typically done by infusing a standard solution of this compound and performing a product ion scan at various collision energies to find the value that yields the highest intensity for each specific product ion. As a starting point, you can use the collision energies reported for unlabeled Fenoxycarb and adjust as needed.
Q3: Where are the 13C labels located in the this compound molecule?
A3: While the exact position of the six 13C atoms can vary by manufacturer, they are typically located on one of the phenyl rings of the phenoxy-phenoxy group. This ensures that the most characteristic and stable fragment ions, which often contain this part of the molecule, will be labeled, allowing for clear differentiation from the unlabeled form.
Q4: What is the expected mass shift for the precursor and product ions of this compound compared to unlabeled Fenoxycarb?
A4: The precursor ion ([M+H]+) of this compound will have a mass-to-charge ratio (m/z) that is 6 units higher than that of unlabeled Fenoxycarb. Product ions that retain all six carbon-13 atoms will also exhibit this +6 Da mass shift. Product ions that lose the labeled portion of the molecule will have the same m/z as the corresponding fragments of the unlabeled compound.
Troubleshooting Guide
Issue 1: No or low signal for this compound.
-
Possible Cause 1: Incorrect MRM transitions.
-
Solution: Verify that you have entered the correct precursor and product ion m/z values for this compound. Remember to account for the +6 Da mass shift from the unlabeled compound.
-
-
Possible Cause 2: Suboptimal collision energy.
-
Solution: Perform a collision energy optimization for each MRM transition to ensure maximum fragmentation and signal intensity.
-
-
Possible Cause 3: Poor ionization efficiency.
-
Solution: Fenoxycarb ionizes well in positive electrospray ionization (ESI) mode. Ensure your ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for the flow rate and mobile phase composition you are using.
-
-
Possible Cause 4: Sample degradation.
-
Solution: Prepare fresh standards and samples. Ensure proper storage conditions to prevent degradation.
-
Issue 2: High background noise or interfering peaks.
-
Possible Cause 1: Matrix effects.
-
Solution: Employ a more effective sample preparation technique, such as solid-phase extraction (SPE) or a QuEChERS-based method, to remove interfering matrix components.[1] Diluting the sample extract can also mitigate matrix effects.
-
-
Possible Cause 2: Contamination.
-
Solution: Thoroughly clean the LC-MS/MS system, including the injection port, loop, and column, to remove any potential sources of contamination. Run blank injections to confirm cleanliness.
-
-
Possible Cause 3: Non-optimal chromatographic separation.
-
Solution: Adjust the chromatographic gradient or change the column to improve the separation of this compound from interfering compounds.
-
Quantitative Data Summary
The following table summarizes the recommended MRM transitions for this compound, based on the known transitions of the unlabeled compound. The collision energies (CE) provided are starting points and should be optimized on your instrument.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Role | Collision Energy (CE) - Starting Point (eV) |
| Fenoxycarb | 302.1 | 116.2 | Quantifier | 8 |
| Fenoxycarb | 302.1 | 88.0 | Qualifier | 20 |
| This compound | 308.1 | 122.2 | Quantifier | ~8 |
| This compound | 308.1 | 94.0 | Qualifier | ~20 |
Note: The product ions for this compound are predicted based on the fragmentation of the unlabeled compound and the assumption that the 13C6 label is on the phenoxy-phenoxy moiety.
Experimental Protocol: Analysis of this compound by LC-MS/MS
This protocol provides a general procedure for the analysis of this compound. It should be adapted and validated for your specific application and matrix.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO4, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Spray Voltage: 3.0 - 5.0 kV
-
Capillary Temperature: 300 - 350 °C
-
Nebulizer Gas: Optimize for your instrument
-
Sheath Gas: Optimize for your instrument
-
-
MRM Transitions: See the "Quantitative Data Summary" table. Dwell times for each transition should be optimized to ensure an adequate number of data points across the chromatographic peak (typically 12-15 points).
Visualization
Caption: Troubleshooting workflow for low or no MRM signal.
References
Technical Support: Troubleshooting Co-eluting Interferences with Fenoxycarb-13C6
This guide is designed for researchers, scientists, and drug development professionals utilizing Fenoxycarb-13C6 as an internal standard in quantitative analytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). It provides detailed troubleshooting strategies and frequently asked questions to address the common challenge of co-eluting interferences.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the insecticide Fenoxycarb, containing six Carbon-13 atoms. It is used as an internal standard (IS) in quantitative analysis. Because it is chemically identical to the native Fenoxycarb analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source. However, due to its higher mass, it is distinguishable from the native compound by the mass spectrometer. This allows it to accurately compensate for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification of the target analyte.
Q2: What is co-eluting interference and how does it affect my results?
A2: Co-eluting interference occurs when one or more compounds in the sample matrix elute from the chromatography column at the same retention time as the analyte of interest (Fenoxycarb) or its internal standard (this compound). These interferences can impact results in several ways:
-
Ion Suppression/Enhancement: Co-eluting compounds can interfere with the ionization process of the analyte or IS in the mass spectrometer's source, leading to a suppressed or enhanced signal and, consequently, inaccurate quantification.
-
Inaccurate Integration: If an interfering compound produces a signal at the same mass transition (m/z) as the analyte, it can contribute to the analyte's peak area, leading to an overestimation of its concentration.
-
False Positives/Negatives: Severe interference can lead to the incorrect identification or quantification of a compound.
Q3: What are the common signs of co-eluting interference in my LC-MS/MS data?
A3: Several indicators may suggest a co-elution problem:
-
Poor Peak Shape: The chromatographic peak for Fenoxycarb or this compound may appear broad, asymmetrical, shouldered, or split.
-
Inconsistent Ion Ratios: For an analyte, the ratio between its quantifier and qualifier mass transitions should be constant across standards and samples. A significant deviation in this ratio in a sample suggests an interference is affecting one of the transitions.
-
Unstable Retention Times: Jitter or drift in retention times for the analyte in matrix samples compared to clean solvent standards can indicate matrix complexity and potential co-elution.
-
Poor Reproducibility: High variability in quantitative results across replicate injections of the same sample is a strong indicator of inconsistent matrix effects, often caused by co-eluting interferences.
Section 2: Troubleshooting Guide for Co-eluting Interferences
When inaccurate quantification or poor peak shape is observed for Fenoxycarb and/or this compound, a systematic approach is required to identify and resolve the co-eluting interference.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for diagnosing and resolving co-elution issues.
Caption: A logical workflow for troubleshooting co-eluting interferences.
Solution A: Chromatographic Optimization
The most effective way to resolve co-eluting compounds is to separate them chromatographically.
Experimental Protocol: Modifying the LC Gradient
This protocol assumes a standard reverse-phase LC method.
-
Objective: To increase the chromatographic resolution between Fenoxycarb and the interfering compound(s).
-
Initial Assessment: Inject a matrix blank and a matrix sample spiked with Fenoxycarb and this compound using the current method to confirm the retention time of the interference.
-
Gradient Modification (Shallow Gradient):
-
Identify the organic solvent percentage at which Fenoxycarb elutes.
-
Modify the gradient to make it shallower around this point. For example, if Fenoxycarb elutes at 4 minutes in a 10-minute gradient from 10% to 90% acetonitrile, try changing the gradient to hold at the pre-elution composition for longer and then ramp more slowly over the elution window.
-
Example: Change from a linear ramp of 10-90% over 8 minutes to: 10% for 1 min, ramp to 40% over 2 min, then ramp to 60% over 5 min (a slower ramp during the elution window).
-
-
Change Organic Modifier: If using acetonitrile, switch the organic mobile phase to methanol, or vice versa. These solvents provide different selectivities and can significantly alter the elution order of compounds.
-
Change Column Chemistry: If gradient and solvent modifications are insufficient, changing the stationary phase is a powerful solution. If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase, which offer different interaction mechanisms.
-
Verification: After each modification, re-inject the spiked matrix sample to assess the separation.
Illustrative Data:
The following tables show a hypothetical scenario where chromatographic optimization resolves an interference.
Table 1: Initial Analysis with Co-eluting Interference
| Compound | Retention Time (min) | Quantifier Transition (m/z) | Qualifier Transition (m/z) | Peak Area (Quant) | Ion Ratio (Qual/Quant) | Status |
|---|---|---|---|---|---|---|
| Fenoxycarb (Standard) | 4.52 | 302.1 -> 88.0 | 302.1 -> 116.2 | 510,450 | 0.35 | Expected |
| Fenoxycarb (Sample) | 4.52 | 302.1 -> 88.0 | 302.1 -> 116.2 | 780,115 | 0.12 | Failed |
| this compound (IS) | 4.51 | 308.1 -> 94.0 | 308.1 -> 122.2 | 495,300 | 0.36 | Pass |
In this example, the ion ratio for Fenoxycarb in the sample is skewed, indicating an interference is affecting the quantifier or qualifier transition.
Table 2: Analysis after Method Optimization (Slower Gradient)
| Compound | Retention Time (min) | Quantifier Transition (m/z) | Qualifier Transition (m/z) | Peak Area (Quant) | Ion Ratio (Qual/Quant) | Status |
|---|---|---|---|---|---|---|
| Interference | 5.15 | - | - | - | - | Separated |
| Fenoxycarb (Sample) | 5.28 | 302.1 -> 88.0 | 302.1 -> 116.2 | 455,230 | 0.34 | Pass |
| this compound (IS) | 5.27 | 308.1 -> 94.0 | 308.1 -> 122.2 | 498,100 | 0.35 | Pass |
After optimization, the interference is chromatographically resolved, and the Fenoxycarb ion ratio is now within the acceptable range.
Solution B: Mass Spectrometry Optimization
If chromatographic separation is not fully achievable, leveraging the selectivity of the tandem mass spectrometer is the next step.
Experimental Protocol: Selecting Alternative MRM Transitions
-
Objective: To find Multiple Reaction Monitoring (MRM) transitions for Fenoxycarb that are unique and not shared by the interfering compound.
-
Information Gathering: Infuse a standard solution of Fenoxycarb directly into the mass spectrometer to obtain a full product ion scan. This will reveal all potential fragment ions.
-
Selection of New Transitions:
-
Identify the most intense product ions that are different from the ones currently used.
-
Prioritize higher mass fragments, as they are often more specific and less prone to background interference.
-
-
Method Update: Create a new acquisition method with several potential new quantifier and qualifier transitions.
-
Verification: Analyze the problematic matrix sample with the new method. Monitor all transitions and identify the pair that provides a clean, interference-free peak with a stable ion ratio.
Table 3: Potential MRM Transitions for Fenoxycarb
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Potential Use |
|---|---|---|---|
| 302.1 | 88.0 | 20 | Quantifier |
| 302.1 | 116.2 | 15 | Qualifier |
| 302.1 | 256.0 | 10 | Alternative Quantifier |
| 302.1 | 144.0 | 25 | Alternative Qualifier |
Note: Collision energies are instrument-dependent and require optimization.
Visualization of Chromatographic Resolution
The diagram below illustrates the principle of improving chromatographic resolution to separate an analyte from a co-eluting interference.
Caption: Conceptual diagram of resolving co-eluting peaks via optimization.
Technical Support Center: Enhancing Fenoxycarb-13C6 Signal-to-Noise Ratio
Welcome to the Technical Support Center for Fenoxycarb-13C6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and enhance the signal-to-noise (S/N) ratio of this compound in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Fenoxycarb is an insect growth regulator that acts as a juvenile hormone mimic, disrupting the normal development of insects.[1] this compound is a stable isotope-labeled version of Fenoxycarb, containing six Carbon-13 atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry. Since it is chemically identical to the analyte (Fenoxycarb) but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.
Q2: I am observing a low or no signal for my this compound internal standard. What are the potential causes?
A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Common causes include:
-
Degradation of the standard: Improper storage or handling of the this compound stock solution can lead to its degradation.
-
Errors in spiking: Inaccurate pipetting or dilution of the internal standard can result in a lower than expected concentration in the sample.
-
Inefficient extraction: The chosen sample preparation method may not be optimal for extracting Fenoxycarb from the sample matrix.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.
-
Suboptimal instrument parameters: The mass spectrometer settings, such as ionization source parameters and collision energy, may not be optimized for this compound detection.
Q3: How can I troubleshoot a highly variable signal for this compound across my samples?
High variability in the internal standard signal can compromise the accuracy of your quantitative results. Here are some troubleshooting steps:
-
Verify sample preparation consistency: Ensure that the same procedure and volumes are used for all samples. Inconsistencies in extraction or dilution can lead to variable internal standard concentrations.
-
Investigate matrix effects: Different samples may have varying matrix compositions, leading to different degrees of ion suppression or enhancement. A post-column infusion experiment can help diagnose matrix effects.[2]
-
Check for carryover: Residual this compound from a high-concentration sample may be carried over to subsequent injections, causing artificially high signals in later samples. Injecting blank solvent washes between samples can help mitigate this.
-
Assess instrument stability: Fluctuations in the LC pump flow rate or instability in the mass spectrometer's ion source can cause signal variability. Regular instrument maintenance and performance checks are crucial.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound analysis.
Issue 1: Low or No this compound Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Preparation | Verify Spiking: Double-check the concentration and volume of the this compound solution added to each sample. Re-prepare a fresh stock solution if degradation is suspected. | Consistent and expected signal intensity if spiking was the issue. |
| Optimize Extraction: Evaluate the efficiency of your extraction method. For complex matrices like fruits and vegetables, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective.[3][4][5] | Improved recovery of this compound from the sample matrix. | |
| LC Separation | Check for Peak Shape Issues: Poor peak shape (e.g., tailing or fronting) can reduce the signal-to-noise ratio. Ensure the mobile phase is appropriate for Fenoxycarb and the column is not degraded. | Sharp, symmetrical peaks leading to a better signal-to-noise ratio. |
| Address Retention Time Shifts: Inconsistent retention times can indicate problems with the LC system. Check for leaks, pump issues, or column equilibration problems. | Consistent retention times across all injections. | |
| MS Detection | Optimize Source Parameters: Infuse a standard solution of this compound directly into the mass spectrometer and optimize parameters such as gas flows, temperatures, and voltages to maximize the signal. | Increased signal intensity for the precursor ion. |
| Optimize Collision Energy: For MS/MS analysis, optimize the collision energy to achieve efficient fragmentation and a strong product ion signal. | Enhanced signal intensity of the quantifier and qualifier product ions. |
Issue 2: High Signal Variability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components that cause ion suppression. | Reduced signal suppression and more consistent internal standard response. |
| Improve Sample Cleanup: Employ a more rigorous cleanup step, such as dispersive solid-phase extraction (dSPE) with different sorbents, to remove interfering compounds. | Cleaner sample extracts with minimized matrix effects. | |
| Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects. | More accurate quantification due to compensation for signal suppression or enhancement. | |
| Carryover | Optimize Wash Method: Increase the volume and/or change the composition of the autosampler wash solvent to more effectively clean the injection needle and port between samples. | Elimination of residual analyte from previous injections. |
| Instrument Instability | Monitor System Suitability: Regularly inject a system suitability standard to monitor the performance of the LC-MS system over time. | Early detection of instrument performance degradation. |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Fruit Matrix
This protocol provides a general procedure for the extraction of Fenoxycarb from a fruit matrix.
-
Homogenization: Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a dSPE tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract:
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameter Optimization
This protocol outlines a systematic approach to optimizing MS parameters for this compound.
-
Infusion: Prepare a standard solution of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) and infuse it directly into the mass spectrometer using a syringe pump.
-
Ion Source Optimization: While infusing, adjust the following parameters to maximize the signal of the [M+H]⁺ or other relevant precursor ions:
-
Capillary voltage
-
Gas flows (nebulizer, heater, and curtain gas)
-
Source temperature
-
-
MS/MS Optimization:
-
Select the precursor ion for this compound.
-
Perform a product ion scan to identify the major fragment ions.
-
Optimize the collision energy (CE) for each fragment to maximize its intensity. Select the most intense and specific product ions for quantification and confirmation.
-
Data Presentation
The following table provides an illustrative example of how different sample preparation techniques could affect the recovery and signal-to-noise ratio of this compound. Note: This is a generalized example, and actual results may vary depending on the matrix and specific experimental conditions.
| Sample Preparation Method | Matrix | Analyte Recovery (%) | S/N Ratio (Illustrative) |
| QuEChERS | Apple | 85 - 105 | 150 |
| Liquid-Liquid Extraction (LLE) | Grape | 70 - 90 | 120 |
| Solid-Phase Extraction (SPE) | Orange | 90 - 110 | 180 |
Visualization of Signaling Pathway and Workflows
Fenoxycarb's Mechanism of Action: Juvenile Hormone Mimicry
Fenoxycarb acts as an insect growth regulator by mimicking the action of juvenile hormone (JH). JH is a crucial hormone that regulates insect development, preventing metamorphosis into the adult stage. By binding to the JH receptor, Fenoxycarb disrupts this process, leading to developmental abnormalities and mortality in insects.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the quantitative analysis of Fenoxycarb using this compound as an internal standard.
References
Validation & Comparative
The Superiority of Carbon-13 in Isotope Dilution Mass Spectrometry: A Comparative Guide to Fenoxycarb-13C6 and Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative analysis, the choice of internal standard is a critical decision. This guide provides an objective comparison between Fenoxycarb-13C6 and deuterated internal standards, supported by established principles of isotope dilution mass spectrometry. While direct experimental data for Fenoxycarb is not always publicly available, the well-documented behavior of these two classes of standards with other analytes provides a strong basis for this comparison.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variations in sample preparation, chromatographic retention, and ionization efficiency.[1] The ideal internal standard is chemically and physically identical to the analyte, ensuring it behaves similarly throughout the analytical process. Both carbon-13 (¹³C) and deuterium (²H) labeled standards are used for this purpose, but their inherent properties can lead to significant differences in analytical performance.
Key Performance Differences: A Head-to-Head Comparison
The primary advantage of ¹³C-labeled internal standards like this compound lies in their closer physicochemical similarity to the unlabeled analyte compared to their deuterated counterparts. This similarity translates into more accurate and reliable quantification, particularly in complex matrices.
| Feature | This compound (¹³C-labeled) | Deuterated Fenoxycarb (²H-labeled) | Benefit Analysis |
| Chromatographic Co-elution | Virtually identical retention time to unlabeled Fenoxycarb, ensuring perfect co-elution.[2][3] | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte due to the kinetic isotope effect.[4][5] | Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects at the point of ionization, leading to more accurate correction and quantification. |
| Isotopic Stability | Highly stable, with the ¹³C label integrated into the carbon backbone of the molecule, preventing isotopic exchange. | Can be susceptible to back-exchange of deuterium with hydrogen from the solvent or matrix, especially if the label is on an exchangeable site (e.g., -OH, -NH). | The superior stability of ¹³C-labeled standards ensures the integrity of the standard throughout the analytical process, preventing loss of the label and subsequent quantification errors. |
| Matrix Effects Compensation | Experiences the same degree of ion suppression or enhancement as the analyte due to perfect co-elution, providing more effective compensation. | The chromatographic shift can lead to the analyte and internal standard being subjected to different levels of matrix effects, potentially compromising the accuracy of the quantification. | For complex matrices where significant matrix effects are expected, ¹³C-labeled standards offer more reliable and accurate results. |
| Cost and Availability | Generally more expensive and may be less readily available for a wide range of compounds. | Often more affordable and available for a broader selection of molecules. | While the initial investment for a ¹³C-labeled standard may be higher, the long-term benefits in data quality, reduced need for troubleshooting, and increased analytical confidence can justify the cost, especially for critical applications. |
Experimental Protocols
A robust and widely used method for the analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Sample Preparation: QuEChERS Protocol
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, or soil).
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution (this compound or deuterated Fenoxycarb).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of Fenoxycarb.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization, is common.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for Fenoxycarb.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity to quantify the target analyte and internal standard.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to GC-MS and LC-MS Methods for the Quantification of Fenoxycarb
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Fenoxycarb, a widely used carbamate insecticide. The selection of an appropriate analytical technique is paramount for accurate residue analysis in various matrices, ensuring regulatory compliance and safety assessment. This document presents a detailed comparison of the methodologies and performance characteristics of both GC-MS and LC-MS for Fenoxycarb determination, supported by experimental data from various studies.
Introduction to Fenoxycarb Analysis
Fenoxycarb is a non-neurotoxic insect growth regulator that mimics the action of the juvenile hormone, disrupting molting and development in a wide range of insect pests. Its application in agriculture and public health necessitates sensitive and reliable analytical methods for monitoring its residues in environmental and biological samples. Both GC-MS and LC-MS are powerful techniques for pesticide analysis, each with its own set of advantages and limitations. This guide aims to provide a clear comparison to aid researchers in selecting the optimal method for their specific analytical needs. In general, for a broader scope of pesticides, including many newer and more polar compounds, LC-MS/MS is often considered more versatile and sensitive than GC-MS.[1]
Experimental Protocols
A common and effective sample preparation method for both GC-MS and LC-MS analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][3][4]
Sample Preparation: QuEChERS Protocol
-
Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized. For dry samples, hydration with a specific volume of water is necessary.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube, and an appropriate volume of acetonitrile (and internal standards, if used) is added. The tube is shaken vigorously for 1 minute. Subsequently, extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken again for 1 minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant is transferred to a dSPE tube containing a combination of sorbents such as primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. The choice of sorbents depends on the matrix. The tube is vortexed for 1 minute and then centrifuged.
-
Final Extract Preparation:
-
For LC-MS/MS Analysis: The supernatant can often be diluted with the mobile phase and is then ready for injection.
-
For GC-MS Analysis: The supernatant may be analyzed directly or may require a solvent exchange to a more GC-compatible solvent like ethyl acetate or hexane.
-
GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Inlet: A split/splitless or programmable temperature vaporization (PTV) inlet is used. For QuEChERS extracts, a PTV inlet in solvent vent mode can be advantageous to handle the larger volume of acetonitrile.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is optimized to ensure good chromatographic separation of Fenoxycarb from matrix components. An example program might start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold time.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. For MRM, at least two transitions (precursor ion > product ion) are monitored.
-
LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (typically methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Fenoxycarb.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the standard for quantification, providing high selectivity and sensitivity. Specific precursor and product ion transitions for Fenoxycarb are monitored.
-
Performance Comparison: GC-MS vs. LC-MS for Fenoxycarb
The following table summarizes the quantitative performance characteristics of GC-MS and LC-MS for the analysis of Fenoxycarb based on data from various multi-residue pesticide analysis studies. It is important to note that these values can vary depending on the specific matrix, instrumentation, and method optimization.
| Performance Parameter | GC-MS/MS | LC-MS/MS | Source(s) |
| Limit of Detection (LOD) | 0.78 - 14.74 ng/mL (ppb) | 0.03 - 1.4 ng/mL (ppb) | |
| Limit of Quantification (LOQ) | 2.34 - 44.22 ng/mL (ppb) | 0.1 - 2.6 ng/mL (ppb) | |
| Recovery | 70-120% | 70-120% | |
| **Linearity (R²) ** | >0.99 | >0.99 | |
| Matrix Effects | Can be significant, often requiring matrix-matched standards. | Can be significant, often requiring matrix-matched standards or stable isotope-labeled internal standards. | |
| Throughput | Generally lower due to longer run times. | Can be higher with the use of UHPLC systems. | |
| Selectivity | Good with MS/MS, but can be affected by complex matrices. | Excellent with MS/MS, especially with high-resolution mass spectrometry. | |
| Amenability | Suitable for thermally stable and volatile compounds. Fenoxycarb is amenable to GC analysis. | Suitable for a wider range of compounds, including polar and thermally labile ones. |
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS methods for the analysis of a target analyte like Fenoxycarb.
Caption: Workflow for cross-validation of GC-MS and LC-MS.
Conclusion
Both GC-MS/MS and LC-MS/MS are highly capable techniques for the determination of Fenoxycarb residues. The choice between the two often depends on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.
-
LC-MS/MS generally offers higher sensitivity and is amenable to a wider range of pesticides, making it a preferred choice for multi-residue methods that include more polar compounds. Its compatibility with direct injection of QuEChERS extracts (after dilution) can also streamline the workflow.
-
GC-MS/MS remains a robust and reliable technique for Fenoxycarb analysis. It can be particularly advantageous for matrices where co-eluting interferences are less problematic in the gas phase. While it may require a solvent exchange step after QuEChERS extraction, it provides excellent selectivity and is a well-established method in many laboratories.
For laboratories aiming for high throughput and the analysis of a broad spectrum of pesticides including newer, more polar ones, investing in LC-MS/MS capabilities is highly recommended. However, for targeted Fenoxycarb analysis or in laboratories with established GC-MS/MS expertise, this technique continues to be a valid and effective option. Ultimately, proper method validation within the specific laboratory and for each matrix of interest is crucial to ensure accurate and reliable results.
References
Determining the Limit of Quantification for Fenoxycarb: A Comparative Guide Utilizing Fenoxycarb-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of quantification (LOQ) of the insecticide Fenoxycarb, with a special focus on the application of its stable isotope-labeled internal standard, Fenoxycarb-13C6. The use of isotope dilution mass spectrometry is a cornerstone of modern analytical chemistry, offering enhanced accuracy and precision in quantification. This document outlines established LOQs in various matrices, details the experimental protocols for robust analysis, and visualizes the workflows for clarity.
The Role of this compound in Accurate Quantification
This compound, a stable isotope-labeled version of Fenoxycarb, is a crucial tool in analytical methods, particularly those employing mass spectrometry. It serves as an ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled Fenoxycarb, but it is distinguishable by its higher mass. This allows it to be added to a sample at a known concentration at the beginning of the analytical process. By tracking the ratio of the native analyte to the labeled standard, analysts can correct for losses during sample preparation and variations in instrument response, leading to more accurate and reliable quantification. This technique is known as isotope dilution mass spectrometry (IDMS) and is considered a gold standard for quantitative analysis.[1][2][3][4]
Comparative Analysis of Fenoxycarb Quantification Methods
The limit of quantification for Fenoxycarb has been determined in a variety of matrices, with the achievable LOQ being dependent on the analytical technique employed and the complexity of the sample matrix. The following table summarizes reported LOQs for Fenoxycarb from various studies.
| Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |
| High Water, High Acid, High Fat, and Dry Commodities | Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method | 0.01 mg/kg | [5] |
| Fruit Crops (High Acid, High Water, High Fat) | Validated Analytical Methods | 0.02 mg/kg | |
| Animal Products (Ruminants) | Validated Analytical Methods | 0.01 mg/kg | |
| Agricultural Commodities (Grape, Hulled Rice, Mandarin, Potato, Pepper) | HPLC-UVD/MS | 0.05 mg/kg | |
| Fresh and Canned Peaches | LC-DAD | 0.05 mg/kg | |
| Antiparasitic Veterinary Shampoo | HPLC | 0.2% of analytical concentration | |
| Concentrates & Extracts | LC-MSMS & GC-MSMS | 0.030 PPM |
Experimental Protocols for Fenoxycarb Quantification using Isotope Dilution Mass Spectrometry
A generalized experimental protocol for the determination of Fenoxycarb in a given matrix using this compound as an internal standard is outlined below. This protocol is a composite based on common practices in pesticide residue analysis.
1. Sample Preparation and Extraction:
-
Homogenization: The sample matrix (e.g., fruit, soil, water) is homogenized to ensure uniformity.
-
Spiking with Internal Standard: A known amount of this compound solution is added to the homogenized sample.
-
Extraction: The sample is extracted with a suitable organic solvent, such as acetonitrile or a mixture of acetone and dichloromethane. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is also widely used for its efficiency.
2. Sample Clean-up:
-
Partitioning: A salt solution is often added to the extract to induce phase separation and remove water-soluble interferences.
-
Dispersive Solid-Phase Extraction (d-SPE): The supernatant is treated with a mixture of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components like fatty acids, pigments, and sterols.
-
Filtration: The cleaned-up extract is filtered prior to instrumental analysis.
3. Instrumental Analysis (LC-MS/MS):
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used to separate Fenoxycarb and this compound from other components in the extract.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Fenoxycarb and this compound.
4. Quantification and LOQ Determination:
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of Fenoxycarb and a fixed concentration of this compound. The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculation: The concentration of Fenoxycarb in the sample is determined by interpolating the peak area ratio from the calibration curve.
-
LOQ Determination: The limit of quantification is typically determined as the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. This is often established as the lowest point on the calibration curve or through signal-to-noise ratio calculations (typically S/N ≥ 10).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the determination of the limit of quantification for Fenoxycarb using an isotope dilution strategy.
Caption: Analytical workflow for Fenoxycarb quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of pyrethroid, organophosphorus, and carbamate insecticides in human plasma using isotope dilution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Superior Accuracy and Precision of Fenoxycarb-13C6 in Complex Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development demanding the highest standards in quantitative analysis, the choice of internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of Fenoxycarb-13C6 with alternative internal standards for the analysis of Fenoxycarb in complex matrices, supported by established analytical principles and performance data from multi-residue pesticide studies.
The Gold Standard: Isotope-Labeled Internal Standards
In modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for mitigating matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. By behaving almost identically to the analyte of interest during sample preparation, extraction, and chromatographic separation, these internal standards can effectively compensate for variations and losses, thereby improving both accuracy and precision.
This compound: The Premier Choice for Fenoxycarb Analysis
This compound, a stable isotope-labeled version of Fenoxycarb with six Carbon-13 atoms, offers significant advantages over other types of internal standards, such as deuterated analogues or structurally similar compounds. The key benefits are rooted in its fundamental physicochemical properties.
Key Advantages of this compound:
-
Enhanced Isotopic Stability: The Carbon-13 isotopes are integrated into the stable carbon backbone of the Fenoxycarb molecule. This makes them highly resistant to isotopic exchange with unlabeled atoms from the sample matrix or solvents during sample processing, a potential issue with deuterated standards where deuterium atoms can sometimes be lost or exchanged.
-
Identical Chromatographic Behavior: Due to the negligible difference in physicochemical properties between 13C and 12C, this compound co-elutes perfectly with the native Fenoxycarb analyte. This ensures that both compounds experience the same matrix effects at the same time, allowing for the most accurate correction. Deuterated standards, being slightly more polar, may exhibit a small shift in retention time, which can compromise the accuracy of correction in complex matrices with rapidly changing elution profiles.
-
Minimal Isotopic Interference: The mass difference of 6 Da between this compound and native Fenoxycarb provides a clear separation in the mass spectrum, minimizing the risk of cross-talk or isotopic interference from the naturally occurring isotopes of the analyte.
Performance Comparison: this compound vs. Alternative Internal Standards
| Performance Metric | This compound | Fenoxycarb-d5 (Deuterated) | Structurally Similar IS (Non-labeled) |
| Accuracy (Recovery) | Excellent (Expected 80-120%) | Good to Excellent (Potential for variability due to isotopic exchange) | Moderate to Good (Dependent on matrix complexity) |
| Precision (RSD) | Excellent (Expected <15%) | Good to Excellent (Slightly higher variability possible) | Moderate (Higher variability due to differing matrix effects) |
| Chromatographic Co-elution | Identical | Nearly Identical (Slight retention time shifts possible) | Different |
| Compensation for Matrix Effects | Most Effective | Effective | Partially Effective |
| Isotopic Stability | High | Moderate to High (Risk of H/D exchange) | Not Applicable |
| Cost | Higher | Moderate | Lower |
Note: The expected performance data is based on typical results from multi-residue pesticide analysis studies in complex matrices like food and environmental samples.
Experimental Protocol: Determination of Fenoxycarb in a Complex Matrix (e.g., Fruits and Vegetables) using this compound and LC-MS/MS
This protocol outlines a general procedure based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.
1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit or vegetable) until a uniform consistency is achieved.
-
Weighing and Fortification: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. The PSA removes organic acids and other interfering compounds.
-
Shaking and Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge at a high speed for 5 minutes.
3. LC-MS/MS Analysis
-
Dilution: Dilute the final cleaned extract with an appropriate solvent (e.g., mobile phase) to match the calibration curve range.
-
Injection: Inject the diluted extract into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program using mobile phases such as water with formic acid and acetonitrile or methanol.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Fenoxycarb and this compound.
4. Quantification
-
Calculate the concentration of Fenoxycarb in the sample by comparing the peak area ratio of the native Fenoxycarb to the this compound internal standard against a calibration curve prepared in a representative blank matrix.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the analysis of Fenoxycarb using this compound as an internal standard.
Caption: Experimental workflow for Fenoxycarb analysis using QuEChERS and LC-MS/MS.
Conclusion
For the accurate and precise quantification of Fenoxycarb in complex matrices, this compound stands out as the superior internal standard. Its inherent isotopic stability and identical chromatographic behavior to the native analyte ensure the most effective compensation for matrix effects and procedural variations. While the initial cost may be higher than that of other internal standards, the resulting data quality, reliability, and reduced need for method re-validation offer significant long-term value for demanding research and development applications.
A Guide to the Validation of Fenoxycarb-13C6 for Enhanced Accuracy in Regulatory Compliance Testing
For Researchers, Scientists, and Drug Development Professionals
The Role of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique for precise and accurate quantification of analytes in complex samples. By introducing a known amount of an isotopically labeled version of the analyte (e.g., Fenoxycarb-13C6) into the sample at the beginning of the analytical process, variabilities arising from sample preparation, chromatographic separation, and ionization in the mass spectrometer can be effectively compensated for. The labeled internal standard co-elutes with the native analyte and experiences similar matrix effects, allowing for a more accurate determination of the analyte's concentration based on the ratio of the native to the labeled compound.
Comparison of Analytical Approaches
The use of this compound as an internal standard offers significant advantages over traditional methods that rely on external calibration or other non-isotopic internal standards.
| Feature | Without this compound (External Standard/Other IS) | With this compound (Isotope Dilution) |
| Accuracy | Susceptible to matrix effects, leading to potential under- or overestimation of the analyte concentration. | High accuracy due to effective compensation for matrix-induced signal suppression or enhancement. |
| Precision | Can be variable, with higher relative standard deviations (RSDs) due to inconsistent matrix effects between samples. | High precision with lower RSDs, as the internal standard closely mimics the behavior of the native analyte. |
| Recovery Correction | Relies on separate recovery experiments which may not accurately reflect the recovery in each individual sample. | Inherently corrects for analyte losses during sample preparation and analysis on a per-sample basis. |
| Method Robustness | Less robust to variations in sample matrix and analytical conditions. | More robust and transferable across different laboratories and sample types. |
| Regulatory Confidence | May require more extensive validation and matrix-matched calibrants to meet stringent regulatory requirements. | Generally considered the "gold standard" for quantitative analysis, providing higher confidence in regulatory submissions. |
Supporting Experimental Data (Analogous Compounds)
While specific data for this compound is not publicly available, studies on other pesticides and mycotoxins highlight the benefits of using stable isotope-labeled internal standards. For instance, the use of a fully 13C isotope-labeled internal standard for the mycotoxin deoxynivalenol resulted in a significant improvement in analytical accuracy, with recoveries approaching 100% in complex matrices like maize and wheat.[1] Similarly, in the analysis of pesticides in cannabis, the use of deuterated analogs as internal standards led to a significant reduction in matrix effects and improved the accuracy of quantification.
Experimental Protocol: Quantification of Fenoxycarb using this compound
This protocol outlines a general workflow for the quantification of Fenoxycarb in a given matrix using this compound as an internal standard, based on common pesticide analysis methodologies.
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fenoxycarb (Native): Monitor at least two specific precursor-to-product ion transitions.
-
This compound (Internal Standard): Monitor the corresponding precursor-to-product ion transitions, which will have a 6 Dalton mass shift.
-
-
3. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of the native Fenoxycarb to the peak area of this compound against the concentration of the native Fenoxycarb standards.
-
Calculate the concentration of Fenoxycarb in the samples using the regression equation from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation and application of this compound for regulatory compliance testing.
Caption: Workflow for Fenoxycarb analysis using this compound.
Caption: Mitigating inaccuracies with this compound.
References
Comparative Analysis of Fenoxycarb and Pyriproxyfen: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Fenoxycarb and Pyriproxyfen, two widely used insect growth regulators. This document focuses on their performance, mechanisms of action, and analytical methodologies, with a special emphasis on the use of labeled standards for accurate quantification.
Fenoxycarb and Pyriproxyfen are both potent juvenile hormone mimics, a class of insecticides that disrupt the developmental processes of insects, rather than acting as direct neurotoxins.[1] While sharing a similar mode of action, their chemical structures, efficacy against specific pests, and toxicological profiles exhibit notable differences. This guide aims to provide a clear, data-driven comparison to aid in the selection and application of these compounds in research and pest management programs.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of Fenoxycarb and Pyriproxyfen is presented below. Understanding these characteristics is crucial for predicting their environmental fate and potential non-target effects.
| Property | Fenoxycarb | Pyriproxyfen |
| Chemical Structure | Carbamate | Pyridine-based ether |
| Molecular Formula | C17H19NO4 | C20H19NO3 |
| Molecular Weight | 301.34 g/mol [2] | 321.4 g/mol [3] |
| Water Solubility | 6 mg/L (20°C)[2] | 0.367 mg/L[4] |
| Oral LD50 (Rat) | > 16,800 mg/kg | > 5,000 mg/kg |
| Avian Dietary LC50 (Bobwhite Quail) | 11,574 ppm | Not specified |
| Fish LC50 (Rainbow Trout) | 1.6 ppm | > 325 µg/L (96-hour) |
| Daphnia magna EC50 (48-hour) | Not specified | 400 µg/L |
Comparative Efficacy
Both Fenoxycarb and Pyriproxyfen are highly effective insect growth regulators, but their potency can vary depending on the target insect species. The following table summarizes reported efficacy data from comparative studies.
| Target Pest | Fenoxycarb (LC50) | Pyriproxyfen (LC50) | Study Reference |
| Mediterranean Fruit Fly (Ceratitis capitata) | 140 ppm | 32 ppm | Fadel et al. |
| Cat Flea (Ctenocephalides felis) | 0.031 ppm | 0.028 ppm | Meola et al. |
| Whitefly (Bemisia tabaci) | Less effective than Pyriproxyfen | 0.003 mg/L (eggs), 0.02 mg/L (nymphs) | Horowitz et al. |
Mechanism of Action: Juvenile Hormone Mimicry
Both Fenoxycarb and Pyriproxyfen function by mimicking the action of juvenile hormone (JH), a critical insect hormone that regulates metamorphosis, reproduction, and development. By binding to the juvenile hormone receptor, these compounds disrupt the normal hormonal balance, leading to a range of lethal effects.
High levels of JH or its mimics during inappropriate life stages prevent the transition from larva to pupa and from pupa to adult, ultimately leading to the death of the insect. They can also interfere with embryogenesis, causing eggs to be non-viable.
Caption: Juvenile Hormone Signaling Pathway.
Experimental Protocol: Simultaneous Analysis using Labeled Standards
This section outlines a general methodology for the simultaneous quantification of Fenoxycarb and Pyriproxyfen residues in a given matrix (e.g., agricultural commodities, environmental samples) using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with isotopically labeled internal standards.
Standard Preparation
-
Primary Stock Solutions: Accurately weigh approximately 10 mg of analytical grade Fenoxycarb and Pyriproxyfen reference standards and dissolve in a suitable solvent (e.g., acetonitrile) to prepare individual stock solutions of 1 mg/mL.
-
Labeled Internal Standard Stock Solutions: Prepare stock solutions of isotopically labeled Fenoxycarb (e.g., Fenoxycarb-d5) and Pyriproxyfen (e.g., Pyriproxyfen-d4) in a similar manner.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Fenoxycarb and Pyriproxyfen at various concentrations by serial dilution of the primary stock solutions. Similarly, prepare a mixed internal standard working solution.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Homogenization: Homogenize a representative sample of the matrix (e.g., 10 g of fruit puree).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the labeled internal standard working solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex and centrifuge.
-
-
Final Extract: The resulting supernatant is the final extract for HPLC-MS/MS analysis.
Caption: Analytical Workflow Diagram.
HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. For each analyte (and its labeled internal standard), at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
-
Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of its corresponding labeled internal standard against the concentration of the analyte in the working standard solutions. The concentration of the analytes in the samples is then determined from this calibration curve. The use of isotopically labeled internal standards is critical as it compensates for matrix effects and variations in extraction recovery and instrument response, leading to highly accurate and precise results.
References
Evaluating the Linearity of Fenoxycarb-13C6 Calibration Curves: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. In the analysis of the insecticide Fenoxycarb, the use of an isotopically labeled internal standard, such as Fenoxycarb-13C6, is a cornerstone of robust and reliable bioanalytical methods. A critical aspect of method validation is establishing the linearity of the calibration curve, which ensures that the instrumental response is directly proportional to the concentration of the analyte over a defined range. This guide provides a comparative overview of evaluating the linearity of this compound calibration curves, supported by established analytical principles and experimental considerations.
The Gold Standard: Isotopically Labeled Internal Standards
This compound serves as an ideal internal standard for the quantification of Fenoxycarb. Due to its identical chemical structure and physicochemical properties, with the only difference being the incorporation of six Carbon-13 isotopes, it co-elutes with the unlabeled analyte and experiences similar effects during sample preparation, extraction, and ionization in mass spectrometry. This co-behavior effectively compensates for variations in sample matrix and instrument response, leading to enhanced accuracy and precision.
While specific experimental data for the linearity of this compound calibration curves is not extensively published, the principles of its evaluation are well-established. Furthermore, studies on the parent compound, Fenoxycarb, have demonstrated excellent linearity with a coefficient of determination (r²) of 0.99991, indicating a very strong linear relationship between concentration and instrument response.[1] It is highly anticipated that a calibration curve for this compound would exhibit similarly outstanding linearity.
Alternative Internal Standards: A Comparative Look
In the absence of an isotopically labeled standard, other structurally similar compounds can be employed as internal standards. For the analysis of Fenoxycarb, a potential alternative could be another pesticide with similar chemical properties that is not expected to be present in the samples being analyzed. However, it is crucial to recognize that non-isotopically labeled internal standards may not perfectly mimic the behavior of the analyte, potentially leading to less accurate correction for matrix effects and other sources of variability.
A comparative study of internal standards for pesticide analysis highlighted that while structurally similar compounds can improve precision, isotopically labeled standards generally provide superior performance.[2]
Data Summary: Linearity Performance
The following table summarizes the expected and reported linearity performance for Fenoxycarb quantification.
| Internal Standard | Analyte | Typical Analytical Method | Expected/Reported Coefficient of Determination (R²) | Concentration Range |
| This compound | Fenoxycarb | LC-MS/MS | > 0.99 | Analyte-dependent |
| Sudan II (for Fenoxycarb) | Fenoxycarb | HPLC-UV | 0.99991[1] | Not specified |
| Dicyclohexyl phthalate | Pyriproxyfen | HPLC-UV | Not specified for Fenoxycarb | Not specified |
Note: The R² value for this compound is an expected value based on the performance of isotopically labeled standards and the reported linearity of the parent compound. Specific experimental data was not available in the reviewed literature.
Experimental Protocols for Linearity Evaluation
A robust evaluation of calibration curve linearity involves a systematic and well-documented experimental protocol.
1. Preparation of Calibration Standards:
-
A stock solution of Fenoxycarb is prepared in a suitable organic solvent.
-
A series of at least five to eight calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
A constant and known concentration of the internal standard (this compound or an alternative) is added to each calibration standard and a blank sample.
2. Sample Analysis:
-
The calibration standards are analyzed using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.
-
The instrument response (e.g., peak area) for both the analyte (Fenoxycarb) and the internal standard (this compound) is recorded for each standard.
3. Data Analysis and Linearity Assessment:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for each calibration standard.
-
The linearity of the curve is evaluated using the following criteria:
-
Coefficient of Determination (R²): A linear regression analysis is performed, and the R² value is calculated. An R² value greater than 0.99 is generally considered to indicate good linearity.[3][4]
-
Visual Inspection: The calibration curve and the residual plot (a plot of the differences between the observed and predicted values) are visually inspected. The data points on the calibration curve should be randomly scattered around the regression line, and the residual plot should show a random distribution of points around the x-axis.
-
Back-Calculation: The concentration of each calibration standard is back-calculated from the regression equation. The percentage deviation from the nominal concentration should be within an acceptable range, typically ±15% (or ±20% for the lower limit of quantification).
-
Workflow for Evaluating Calibration Curve Linearity
Caption: A flowchart illustrating the key steps in evaluating the linearity of a calibration curve.
References
The Gold Standard for Fenoxycarb Analysis: A Comparative Guide to Certified Reference Material Fenoxycarb-13C6
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of the insecticide Fenoxycarb, the use of an appropriate internal standard is critical for achieving high-quality data. This guide provides a comprehensive comparison of the certified reference material (CRM) Fenoxycarb-13C6 with other potential internal standards, supported by experimental principles and data from relevant studies.
This compound is an isotopically labeled version of the parent compound, where six carbon atoms (¹²C) are replaced with their heavier, stable isotope, carbon-13 (¹³C). This subtle change in mass allows it to be distinguished from the native analyte by mass spectrometry (MS), while maintaining nearly identical chemical and physical properties. This characteristic is the foundation of its superior performance as an internal standard in analytical methods, particularly those involving chromatographic separation coupled with mass spectrometric detection (e.g., LC-MS/MS or GC-MS/MS).
Superior Performance of this compound: A Data-Driven Comparison
The primary advantage of using an isotopically labeled internal standard like this compound lies in its ability to accurately compensate for variations that can occur during sample preparation and analysis. These variations, often referred to as matrix effects, can significantly impact the accuracy and precision of quantification.
Key Performance Parameters:
| Parameter | This compound (Isotopically Labeled IS) | Non-Isotopically Labeled IS (e.g., a structurally similar compound) |
| Co-elution with Analyte | Nearly identical retention time, ensuring it experiences the same matrix effects at the same time as the analyte. | Different retention time, leading to exposure to different co-eluting matrix components and inaccurate correction. |
| Correction for Matrix Effects | High efficiency in compensating for ion suppression or enhancement, leading to more accurate results. | Less effective at correcting for matrix effects as it behaves differently from the analyte in the ion source. |
| Recovery Correction | Accurately mimics the analyte's behavior during extraction, cleanup, and potential losses, providing reliable correction. | May have different extraction efficiencies and be subject to different losses, leading to inaccurate recovery assessment. |
| Precision and Accuracy | Generally results in higher precision (lower relative standard deviation) and improved accuracy of the analytical method. | Can lead to greater variability and bias in the results, especially in complex matrices. |
While direct head-to-head comparative studies for this compound against a wide range of other internal standards are not extensively published, the principles of using stable isotope-labeled standards are well-established in the field of analytical chemistry. For instance, studies on multi-residue pesticide analysis consistently demonstrate that the use of isotopically labeled internal standards significantly improves method performance, especially in complex food matrices.
Experimental Protocol: A Typical Workflow for Fenoxycarb Analysis using this compound
The following is a generalized experimental protocol for the analysis of Fenoxycarb in a food matrix using this compound as an internal standard.
1. Sample Preparation (QuEChERS Method)
-
Extraction: A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a centrifuge tube. A known amount of this compound internal standard solution is added. Acetonitrile is then added, and the sample is shaken vigorously.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is shaken and centrifuged.
-
Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The sample extract is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate Fenoxycarb and this compound from other components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is typically used.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Fenoxycarb and this compound.
3. Quantification
The concentration of Fenoxycarb in the sample is determined by calculating the ratio of the peak area of the native Fenoxycarb to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of Fenoxycarb and a constant concentration of this compound.
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the logical relationship of using an isotopically labeled internal standard, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of Fenoxycarb-13C6: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the proper management and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Fenoxycarb-13C6, an isotopically labeled carbamate insecticide. Adherence to these protocols is essential for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.
Important Note on Isotopic Labeling: This guide assumes that the ¹³C isotopic labeling in this compound does not significantly alter its chemical properties or associated hazards. Therefore, the disposal procedures outlined below are based on the known characteristics of Fenoxycarb.
I. Understanding the Chemical Profile of Fenoxycarb
Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator.[1][2][3] As a member of the carbamate class, it is incompatible with strong acids, bases, and oxidizing agents.[4] Understanding its chemical and physical properties is the first step in its safe handling and disposal.
Table 1: Physicochemical and Toxicological Properties of Fenoxycarb
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₉NO₄ | [5] |
| Molecular Weight | 301.34 g/mol | |
| Appearance | White crystalline solid | |
| Water Solubility | 6.00 mg/L at 20°C | |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, toluene; slightly soluble in hexane | |
| Stability | Stable to hydrolysis in aqueous solutions at pH 3, 7, and 9. | |
| Primary Hazard | Toxic to aquatic life with long-lasting effects. | |
| RCRA Classification | Potentially a toxic hazardous waste. A specific waste code has not been identified; consult with your institution's EHS department for proper classification. |
II. Step-by-Step Laboratory Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the safe disposal of small quantities of this compound typically generated in a laboratory setting.
A. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., unused compound, contaminated personal protective equipment (PPE), absorbent materials from spills) should be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Aqueous Waste: Aqueous solutions containing this compound should be collected in a separate, clearly labeled container for aqueous hazardous waste. Do not mix with organic solvents.
B. Spill Decontamination:
In the event of a small spill of this compound powder or solution:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before cleaning the spill, don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Containment: For liquid spills, contain the spill using an absorbent material such as vermiculite, sand, or a commercial absorbent pad. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed or solid material into the designated hazardous waste container.
-
Decontamination of Surfaces: Decontaminate the spill area using a solution of household bleach, followed by a rinse with water. Collect all cleaning materials and rinsate as hazardous waste.
C. Final Disposal:
-
Contact Environmental Health and Safety (EHS): The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your properly labeled waste containers.
-
Incineration: The recommended method for the disposal of carbamate pesticides is high-temperature incineration.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of in accordance with your institution's policies and local regulations.
III. Experimental Protocol: Chemical Inactivation (for illustrative purposes only)
While not a replacement for professional disposal, chemical degradation can be a topic of interest for researchers. The following is a conceptual overview of a potential inactivation method based on the chemical properties of carbamates. This procedure should not be performed without a thorough risk assessment and approval from your institution's EHS department.
Objective: To hydrolyze the carbamate ester linkage of Fenoxycarb, rendering it less toxic.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Suitable reaction vessel
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate PPE
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of a suitable organic solvent if it is in solid form.
-
Slowly add the sodium hydroxide solution to the reaction vessel containing the this compound.
-
Stir the mixture at room temperature. The hydrolysis of the carbamate ester will occur under basic conditions.
-
Monitor the reaction progress (e.g., by thin-layer chromatography) until the starting material is no longer detectable.
-
Neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Collect the final solution as hazardous waste for disposal, as it may still contain degradation products that require proper handling.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Fenoxycarb-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Fenoxycarb-13C6, a carbamate insecticide. Adherence to these protocols is essential to minimize exposure risk and ensure proper disposal, fostering a safe laboratory environment. This compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and inhalation exposure.[3][4] The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| Form of this compound | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Solid (Powder) | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[5] | Chemical-resistant gloves (e.g., nitrile, neoprene). | Lab coat or coveralls. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
| In Solution | Chemical splash goggles or a full-face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with the solvent used. | Chemical-resistant apron over a lab coat or coveralls. | Work in a chemical fume hood to avoid inhalation of vapors or aerosols. |
Handling and Operational Plan
A systematic approach is crucial for safely managing this compound in the laboratory.
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, prevent dust formation. For liquid spills, use an inert absorbent material.
-
Collect: Carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of unwanted this compound and contaminated materials in accordance with federal, state, and local regulations. Do not allow it to enter drains or waterways.
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Logical Relationship for PPE Selection
Caption: Decision tree for selecting appropriate PPE based on the physical form of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
